Product packaging for D,L-erythro-PDMP(Cat. No.:)

D,L-erythro-PDMP

Cat. No.: B10827407
M. Wt: 390.6 g/mol
InChI Key: UYNCFCUHRNOSCN-GGAORHGYSA-N
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Description

D,L-erythro-PDMP is a useful research compound. Its molecular formula is C23H38N2O3 and its molecular weight is 390.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H38N2O3 B10827407 D,L-erythro-PDMP

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNCFCUHRNOSCN-GGAORHGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

D,L-erythro-PDMP as a Glucosylceramide Synthase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP) is a synthetic analog of ceramide that functions as an inhibitor of glucosylceramide synthase (GCS). This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide. By blocking this critical enzymatic step, this compound leads to the accumulation of the substrate, ceramide, a pro-apoptotic lipid second messenger, and the depletion of downstream GSLs, which are often associated with cell growth, proliferation, and survival. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its biological effects, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways.

Introduction

Sphingolipids are a class of lipids that play crucial roles in various cellular processes, including signal transduction, cell-cell recognition, and membrane stability. The balance between different sphingolipid species is critical for maintaining cellular homeostasis. Ceramide, a central molecule in sphingolipid metabolism, is a well-established mediator of apoptosis, cell cycle arrest, and senescence. Conversely, its glycosylated form, glucosylceramide, and the subsequent complex GSLs are often implicated in pro-survival pathways, cell proliferation, and drug resistance, particularly in cancer.

Glucosylceramide synthase (GCS), encoded by the UGCG gene, is the pivotal enzyme that converts ceramide to glucosylceramide. Its upregulation has been observed in various cancer cell lines and is associated with multidrug resistance. Therefore, inhibition of GCS presents a promising therapeutic strategy to sensitize cancer cells to chemotherapy and induce apoptosis.

This compound is a member of the PDMP family of GCS inhibitors. While the D-threo isomer is often cited as the most potent inhibitor of GCS, the D,L-erythro isomer also demonstrates significant biological activity, including the inhibition of cell growth and the induction of apoptosis. This guide focuses specifically on the properties and applications of this compound as a tool for studying sphingolipid metabolism and as a potential therapeutic agent.

Mechanism of Action

This compound acts as a competitive inhibitor of glucosylceramide synthase with respect to ceramide. Its structure mimics that of the natural substrate, allowing it to bind to the active site of the enzyme, thereby preventing the glycosylation of endogenous ceramide.

The primary consequence of GCS inhibition by this compound is a shift in the cellular sphingolipid balance. This leads to two key events:

  • Accumulation of Ceramide: The blockage of its conversion to glucosylceramide results in an intracellular increase in ceramide levels. Elevated ceramide concentrations trigger a cascade of signaling events that ultimately lead to apoptosis.

  • Depletion of Glycosphingolipids (GSLs): The synthesis of glucosylceramide is the precursor for the formation of a vast array of complex GSLs, including lactosylceramide, globosides, and gangliosides. Inhibition of GCS leads to a reduction in the cellular content of these molecules, which can affect membrane microdomains (lipid rafts), receptor signaling, and cell adhesion.

The pro-apoptotic effects of ceramide are mediated through various pathways, including the activation of caspase cascades and the regulation of mitochondrial function.

Quantitative Data

Table 1: Inhibitory Activity of PDMP Isomers against Glucosylceramide Synthase

CompoundIC50 ValueAssay ConditionsReference
D-threo-PDMP5 µMEnzyme assay[1]
DL-threo-PDMP15 - 25 µMCell-based assay (osimertinib-resistant NSCLC cells)[2]
This compound N/A Effective inhibitor of UDP-glucose:ceramide glucosyltransferase [3][4][5][6][7]

N/A: Not Available in the cited literature.

Table 2: Cellular Effects of this compound

Cell LineConcentrationIncubation TimeEffectReference
Rabbit skin fibroblasts12, 25, 50 µM4, 7, 10 daysInhibitory effect on cell growth[3][5][6]
Rabbit skin fibroblasts50 µM3 daysCytotoxic effect on cell morphology[3][5][6]
MDCK cells40 µM24 hoursMarked increase in glucosyltransferase specific activity (14.6 nmol/h per mg protein)[3][5][6]

Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism and the Action of this compound

The following diagram illustrates the central role of glucosylceramide synthase in sphingolipid metabolism and the point of intervention by this compound.

Sphingolipid_Metabolism cluster_synthesis De Novo Synthesis cluster_conversion Ceramide Metabolism cluster_effects Downstream Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide desaturase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase (GCS) Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Complex GSLs Complex GSLs Glucosylceramide->Complex GSLs Further Glycosylation Cell Growth &\nSurvival Cell Growth & Survival Complex GSLs->Cell Growth &\nSurvival PDMP This compound PDMP->Glucosylceramide Inhibits

Sphingolipid metabolism and this compound inhibition.
Ceramide-Induced Apoptosis Signaling Pathway

Inhibition of GCS by this compound leads to the accumulation of ceramide, which in turn activates downstream apoptotic signaling pathways.

Ceramide_Apoptosis GCS_Inhibition GCS Inhibition by This compound Ceramide_Accumulation Ceramide Accumulation GCS_Inhibition->Ceramide_Accumulation Mitochondrial_Pathway Mitochondrial Pathway Ceramide_Accumulation->Mitochondrial_Pathway Activates Caspase_Activation Caspase Activation Ceramide_Accumulation->Caspase_Activation Direct/Indirect Activation Mitochondrial_Pathway->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Ceramide-induced apoptosis pathway.
Experimental Workflow: Cell Viability Assay

A common method to assess the cytotoxic effects of this compound is a cell viability assay, such as the MTT or XTT assay.

Cell_Viability_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h (cell adherence) Cell_Seeding->Incubation1 Treatment Treat with varying concentrations of This compound Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 Add_Reagent Add MTT/XTT reagent Incubation2->Add_Reagent Incubation3 Incubate for 2-4h Add_Reagent->Incubation3 Solubilize Add solubilization buffer (for MTT assay) Incubation3->Solubilize Read_Absorbance Read absorbance at appropriate wavelength Solubilize->Read_Absorbance Data_Analysis Calculate % viability and determine IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Workflow for a cell viability assay.

Experimental Protocols

The following are representative protocols for key experiments involving this compound. These should be optimized for specific cell lines and experimental conditions.

Glucosylceramide Synthase (GCS) Activity Assay (In Vitro)

This protocol is a generalized method for measuring GCS activity in cell lysates, which can be adapted to assess the inhibitory effect of this compound.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., 20 mM HEPES, pH 7.4, 250 mM sucrose, 1 mM EDTA, protease inhibitors)

  • This compound stock solution (in DMSO)

  • NBD-C6-ceramide (fluorescent substrate)

  • UDP-glucose

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Chloroform/methanol (2:1, v/v)

  • High-performance thin-layer chromatography (HPTLC) plates

  • Fluorescence scanner

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cell pellet in lysis buffer and homogenize (e.g., using a Dounce homogenizer or sonication).

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cytosolic fraction) and determine the protein concentration (e.g., using a BCA assay).

  • Enzyme Inhibition Assay:

    • In a microcentrifuge tube, pre-incubate the cell lysate (e.g., 50-100 µg of protein) with varying concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.

    • Initiate the enzymatic reaction by adding NBD-C6-ceramide (e.g., 5-10 µM final concentration) and UDP-glucose (e.g., 1-2 mM final concentration) in reaction buffer.

    • Incubate the reaction mixture for 30-60 minutes at 37°C.

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding chloroform/methanol (2:1, v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the lipid pellet in a small volume of chloroform/methanol.

    • Spot the samples onto an HPTLC plate.

    • Develop the HPTLC plate using an appropriate solvent system (e.g., chloroform/methanol/water, 65:25:4, v/v/v).

    • Visualize the fluorescent NBD-glucosylceramide product using a fluorescence scanner.

    • Quantify the band intensities to determine the GCS activity and the inhibitory effect of this compound.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to measure the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT into formazan crystals.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the control group.

    • Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Applications in Research and Drug Development

This compound serves as a valuable tool for:

  • Studying the role of glycosphingolipids: By depleting cells of GSLs, researchers can investigate their functions in various cellular processes.

  • Investigating ceramide-mediated signaling: The induced accumulation of ceramide allows for the study of its downstream effects on apoptosis and other signaling pathways.

  • Cancer research: this compound can be used to explore the potential of GCS inhibition as a strategy to overcome multidrug resistance and enhance the efficacy of chemotherapeutic agents.

  • Drug development: As a known inhibitor of GCS, this compound can serve as a reference compound in the screening and development of novel, more potent, and specific GCS inhibitors for therapeutic applications.

Conclusion

This compound is a well-characterized inhibitor of glucosylceramide synthase that has proven to be a valuable pharmacological tool for the study of sphingolipid metabolism. Its ability to modulate the critical balance between pro-apoptotic ceramide and pro-survival glucosylceramide makes it a compound of significant interest in the fields of cell biology, oncology, and drug development. While further studies are needed to fully elucidate the therapeutic potential of the D,L-erythro isomer, its established biological activities underscore the importance of GCS as a therapeutic target. This technical guide provides a comprehensive resource for researchers and scientists working with or interested in exploring the applications of this compound.

References

A Technical Guide to the Effects of D,L-erythro-PDMP on Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP) on sphingolipid metabolism. This compound and its stereoisomers are synthetic analogs of ceramide, widely utilized as pharmacological tools to investigate the complex roles of sphingolipids in cellular processes. This document details the compound's mechanism of action, presents quantitative data on its metabolic impact, outlines relevant signaling pathways, and provides detailed experimental protocols for its study.

Core Mechanism of Action

This compound primarily functions as an inhibitor of UDP-glucose:ceramide glucosyltransferase (Glucosylceramide Synthase, GCS).[1][2] GCS is a pivotal enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[3] By inhibiting this step, PDMP effectively blocks the production of GlcCer and all downstream complex GSLs, such as lactosylceramides and gangliosides.[3][4][5]

This inhibition leads to two major downstream consequences:

  • Depletion of Glycosphingolipids: The primary and intended effect is the reduction of cellular levels of GlcCer and complex GSLs.[5]

  • Accumulation of Ceramide: As the direct substrate for GCS, ceramide levels are expected to increase.[6][7] This accumulation is significant, as ceramide itself is a potent bioactive lipid involved in signaling pathways that regulate apoptosis, cell cycle arrest, and cellular stress responses.[6][7][8]

Beyond its direct action on GCS, studies have revealed that PDMP has other cellular effects. It can induce the accumulation of lipids such as ceramide, lysobisphosphatidic acid (LBPA), and cholesterol within lysosomes.[9][10][11][12] This lysosomal lipid accumulation is linked to the inactivation of the mechanistic target of rapamycin (mTOR), a master regulator of cell metabolism and growth.[9][10][12] It is noteworthy that even erythro diastereomers of PDMP, which may not inhibit GCS as strongly as the threo form, have been observed to raise cellular ceramide levels.[7][10]

Quantitative Impact on Sphingolipid Profile

The application of this compound results in measurable changes in the cellular sphingolipidome. The following table summarizes quantitative findings from various studies. Note that different stereoisomers (erythro vs. threo) may be used in various studies, which can influence the magnitude of the effect.

Compound/ConditionCell Line/ModelConcentrationDurationObserved EffectReference
This compound MDCK Cells40 µM24 hMarked increase in glucosyltransferase specific activity (14.6 nmol/h per mg protein).[1]
D-threo-PDMP Human Kidney CellsConcentration-dependent-Reduction in GlcCer, LacCer, GbOse3Cer, and GbOse4Cer levels.[5]
L-threo-PDMP Human Kidney CellsConcentration-dependent-Increased levels of GlcCer and LacCer.[5]
L-threo-PDMP Rat Ischemic Cortex--2.4-fold increase in glucosylceramide; no change in ceramide or sphingomyelin.[13]
threo-PDMP NIH 3T3 Cells-Time-dependentTime-dependent decrease in GlcCer levels and an increase in cellular ceramide levels.[6]
D,L-threo-PDMP A549 Cells-30 min - 2 hElevation of Ceramide Synthase activity and LASS5 protein expression.[14]
D,L-threo-PDMP A549 Cells-17 hMarked increase of ceramide levels in the nuclear envelope.[14]

Affected Signaling Pathways and Workflows

The inhibition of GCS by this compound initiates a cascade of changes that affect key cellular signaling pathways.

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Ser_Pal Serine + Palmitoyl-CoA dHCer Dihydroceramide Ser_Pal->dHCer SPT Cer Ceramide dHCer->Cer DES1 GCS Glucosylceramide Synthase (GCS) Cer->GCS GlcCer Glucosylceramide (GlcCer) ComplexGSL Complex Glycosphingolipids (e.g., Gangliosides) GlcCer->ComplexGSL Various Glycosyltransferases PDMP This compound PDMP->GCS GCS->GlcCer

Caption: Inhibition of Glucosylceramide Synthase (GCS) by this compound.

The accumulation of lipids in the lysosome due to PDMP treatment has been shown to cause the dissociation of mTOR from the lysosomal surface, leading to its inactivation and the subsequent nuclear translocation of Transcription Factor EB (TFEB).[9][12]

mTOR_Pathway PDMP PDMP Treatment Lysosome Lysosomal Lipid Accumulation (Ceramide, LBPA, Cholesterol) PDMP->Lysosome mTOR_Diss mTOR Dissociation from Lysosome Lysosome->mTOR_Diss mTOR_Ina mTOR Inactivation mTOR_Diss->mTOR_Ina TFEB Nuclear Translocation of TFEB mTOR_Ina->TFEB Gene_Exp Altered Gene Expression (Lysosomal Biogenesis) TFEB->Gene_Exp

Caption: PDMP-induced mTOR inactivation pathway.

A typical workflow for investigating the effects of this compound involves cell culture, treatment, lipidomics analysis, and data interpretation.

Experimental_Workflow A Cell Culture (e.g., HeLa, Fibroblasts) B Treatment (this compound vs. Vehicle Control) A->B C Cell Harvesting & Quenching Metabolism B->C D Lipid Extraction (e.g., Bligh-Dyer method) C->D E Sphingolipid Analysis (HPLC-MS/MS) D->E F Data Processing & Quantification E->F G Biological Interpretation F->G

Caption: General experimental workflow for studying PDMP effects.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following protocols are synthesized from established methods in the field.[15][16][17][18][19][20][21]

Protocol 1: Cell Culture and Treatment

  • Cell Seeding: Plate cells (e.g., HeLa, A549, or human fibroblasts) in appropriate culture dishes and grow to 70-80% confluency in standard culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).[7]

  • PDMP Preparation: Prepare a stock solution of this compound hydrochloride (e.g., 10-20 mM in DMSO or ethanol). Store at -20°C.

  • Treatment: On the day of the experiment, dilute the PDMP stock solution in fresh culture medium to the desired final concentration (typically ranging from 10 µM to 50 µM). Remove the old medium from the cells, wash once with PBS, and add the PDMP-containing medium.

  • Controls: Treat a parallel set of cells with a vehicle control (medium containing the same final concentration of DMSO or ethanol used for the PDMP treatment).

  • Incubation: Incubate the cells for the desired time period (ranging from a few hours to several days, depending on the experimental endpoint).

  • Harvesting: After incubation, wash cells twice with ice-cold PBS. For lipid analysis, scrape cells into a solvent-resistant tube and centrifuge to pellet. Store cell pellets at -80°C until lipid extraction.

Protocol 2: Sphingolipid Extraction (Bligh & Dyer Method)

This protocol is a standard method for total lipid extraction.

  • Reagents: Prepare chloroform, methanol, and 0.9% NaCl solution.

  • Internal Standards: To the cell pellet (in a glass tube), add a known amount of an appropriate internal standard cocktail for sphingolipids (e.g., C17-base sphingolipids).[16]

  • Homogenization: Add 1 mL of methanol to the cell pellet and vortex thoroughly to create a monophasic solution.

  • Phase Separation:

    • Add 2 mL of chloroform and vortex for 1 minute.

    • Add 1.8 mL of 0.9% NaCl solution and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Storage: Resuspend the dried lipid film in a small volume of a suitable solvent (e.g., methanol/chloroform 1:1) for analysis and store at -80°C.

Protocol 3: Sphingolipid Analysis by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for sensitive and specific quantification of sphingolipid species.[16][18][20][22]

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column suitable for lipid analysis.

    • Mobile Phase: Employ a gradient elution system, for example:

      • Mobile Phase A: Acetonitrile/Methanol/Water (e.g., 45:45:10) with formic acid and ammonium formate.

      • Mobile Phase B: Isopropanol with formic acid and ammonium formate.

    • Gradient: Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over ~15-20 minutes to resolve different lipid classes.

  • Mass Spectrometry Detection:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[16]

    • MRM Transitions: Program specific precursor-to-product ion transitions for each sphingolipid species of interest and the corresponding internal standards. For many sphingolipids, a common product ion at m/z 264.4 (corresponding to the sphingosine backbone) can be used for parent ion scanning to identify potential species.[23]

  • Quantification:

    • Generate calibration curves using synthetic standards of known concentrations.[16]

    • Calculate the concentration of each endogenous sphingolipid by normalizing its peak area to the peak area of its corresponding internal standard and comparing it to the calibration curve.[16][20]

Conclusion

This compound is a powerful pharmacological inhibitor of glucosylceramide synthase. Its application in a research setting provides a means to deplete cells of glucosylceramide and downstream glycosphingolipids, leading to an accumulation of the precursor ceramide. This perturbation allows for the detailed study of the myriad roles GSLs and ceramide play in cell signaling, membrane structure, and disease pathology. Furthermore, uncovering off-target effects, such as the induction of lysosomal lipidosis and mTOR inactivation, has opened new avenues for understanding cellular lipid homeostasis. The methodologies outlined in this guide provide a robust framework for scientists to explore the multifaceted impact of this compound on sphingolipid metabolism.

References

Ceramide Accumulation with D,L-erythro-PDMP Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) is a synthetic analog of ceramide that has been instrumental in the study of glycosphingolipid metabolism and ceramide-mediated signaling pathways. While initially characterized as an inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids, subsequent research has revealed a more complex mechanism of action for the D,L-erythro isomer. Notably, this isomer induces the accumulation of cellular ceramides, a phenomenon that is not solely attributable to GCS inhibition. This accumulation of ceramides, which are critical second messengers in a myriad of cellular processes including apoptosis, cell cycle arrest, and senescence, makes D,L-erythro-PDMP a valuable tool for investigating the downstream effects of elevated ceramide levels.

This technical guide provides a comprehensive overview of the core principles of ceramide accumulation induced by this compound treatment. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies, from understanding its molecular mechanisms to implementing detailed experimental protocols. The guide presents quantitative data in a structured format, offers detailed methodologies for key experiments, and visualizes complex signaling pathways to facilitate a deeper understanding of the cellular response to this compound.

Data Presentation: Quantitative Effects of this compound on Ceramide Levels

The treatment of various cell lines with this compound leads to a quantifiable increase in intracellular ceramide levels. The extent of this accumulation can vary depending on the cell type, concentration of PDMP used, and the duration of treatment. The following table summarizes a key quantitative finding from the literature.

Cell LineTreatment ConditionsFold Change in Newly Synthesized Ceramide (Mean ± SEM)Reference
BHK-21100 µM D,L-threo-PDMP for 1 hour2.5-fold increase[1]

Note: While the referenced study used the D,L-threo isomer, it provides a quantitative measure of PDMP's effect on ceramide synthesis. Further research is needed to provide more extensive quantitative data specifically for the D,L-erythro isomer across various experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the induction and measurement of ceramide accumulation following this compound treatment.

Cell Culture and this compound Treatment

a. Cell Lines:

  • A549 (Human lung carcinoma): A commonly used cell line for studying apoptosis and autophagy.

  • Rabbit Skin Fibroblasts: Utilized in studies demonstrating the growth-inhibitory effects of PDMP.[2]

  • MDCK (Madin-Darby Canine Kidney): A model for studying cell polarity and transport.[2]

b. Culture Conditions:

  • Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

c. This compound Treatment:

  • Prepare a stock solution of this compound hydrochloride in a suitable solvent such as ethanol or DMSO.

  • On the day of the experiment, dilute the stock solution to the desired final concentration in the cell culture medium. Typical working concentrations range from 25 µM to 100 µM.[1][2]

  • Incubate the cells with the PDMP-containing medium for the desired duration, which can range from a few hours to several days depending on the experimental endpoint.[2]

Ceramide Extraction and Quantification

a. Lipid Extraction (Bligh and Dyer Method):

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Harvest the cells by scraping or trypsinization.

  • Pellet the cells by centrifugation and aspirate the supernatant.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet.

  • Vortex the mixture thoroughly to ensure complete lipid extraction.

  • Add chloroform and water to the mixture to induce phase separation.

  • Centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • Resuspend the dried lipid extract in a suitable solvent for further analysis.

b. Thin-Layer Chromatography (TLC) for Ceramide Separation:

  • Spot the resuspended lipid extract onto a silica gel TLC plate.

  • Develop the TLC plate in a solvent system appropriate for separating ceramides, such as chloroform:methanol:acetic acid (e.g., 90:9:1, v/v/v).

  • After development, visualize the separated lipids using a suitable method, such as iodine vapor or by charring with a sulfuric acid solution.

  • Ceramide standards should be run in parallel for identification.

c. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis:

  • Resuspend the dried lipid extract in a solvent compatible with the LC-MS/MS system.

  • Inject the sample onto a reverse-phase C18 column.

  • Elute the ceramides using a gradient of solvents, such as a mixture of water, acetonitrile, and isopropanol with formic acid.

  • Perform mass spectrometric analysis in positive ion mode, monitoring for the characteristic fragmentation patterns of different ceramide species.

  • Quantify the different ceramide species by comparing their peak areas to those of known amounts of internal standards (e.g., C17-ceramide).

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by this compound

This compound-induced ceramide accumulation triggers a cascade of downstream signaling events, primarily involving endoplasmic reticulum (ER) stress, autophagy, and apoptosis. A novel mechanism involving the translocation of the mTORC1 complex has also been identified.

PDMP_Signaling_Pathway PDMP This compound Ceramide Ceramide Accumulation PDMP->Ceramide Induction mTORC1_Lysosome mTORC1 (Lysosome) PDMP->mTORC1_Lysosome Induces Translocation GCS Glucosylceramide Synthase PDMP->GCS Inhibition ER_Stress ER Stress Ceramide->ER_Stress Autophagy Autophagy Ceramide->Autophagy CHOP CHOP Expression ER_Stress->CHOP CHOP->Autophagy Apoptosis Apoptosis CHOP->Apoptosis LC3B LC3B-II Expression Autophagy->LC3B mTORC1_ER mTORC1 (ER) mTORC1_Lysosome->mTORC1_ER mTORC1_ER->Autophagy Inhibition Removed

Caption: Signaling pathways activated by this compound treatment.

Experimental Workflow for Ceramide Analysis

The following diagram outlines the typical workflow for investigating ceramide accumulation following this compound treatment.

Experimental_Workflow Start Start: Cell Culture Treatment This compound Treatment Start->Treatment Harvest Cell Harvesting Treatment->Harvest Extraction Lipid Extraction (Bligh & Dyer) Harvest->Extraction Analysis Ceramide Analysis Extraction->Analysis TLC TLC Separation Analysis->TLC Qualitative LCMS LC-MS/MS Quantification Analysis->LCMS Quantitative Data Data Analysis TLC->Data LCMS->Data End End: Results Data->End

Caption: A typical experimental workflow for ceramide analysis.

Logical Relationship of this compound's Dual Actions

This compound exhibits a dual mechanism of action that contributes to the accumulation of ceramide, independent of its well-known role as a GCS inhibitor.

PDMP_Dual_Action PDMP This compound GCS_Inhibition Glucosylceramide Synthase Inhibition PDMP->GCS_Inhibition Other_Mechanisms Other Mechanisms (e.g., mTORC1 translocation, inhibition of ceramide metabolism) PDMP->Other_Mechanisms Ceramide_Accumulation Ceramide Accumulation GCS_Inhibition->Ceramide_Accumulation Contributes to Other_Mechanisms->Ceramide_Accumulation Directly Causes

Caption: Dual mechanisms of this compound leading to ceramide accumulation.

Conclusion

This compound serves as a potent pharmacological tool for inducing ceramide accumulation in cellular systems. This guide has provided a comprehensive overview of its effects, including quantitative data on ceramide elevation, detailed experimental protocols for its application and analysis, and visual representations of the intricate signaling pathways it modulates. By understanding the multifaceted mechanisms of this compound, researchers can more effectively leverage this compound to unravel the complex roles of ceramides in health and disease, paving the way for the development of novel therapeutic strategies. The provided methodologies and diagrams are intended to serve as a practical resource for scientists engaged in the study of sphingolipid metabolism and signaling.

References

D,L-erythro-PDMP and the Induction of Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP) as an inducer of apoptosis. This compound is a well-characterized inhibitor of glucosylceramide synthase (GCS), a key enzyme in the synthesis of glycosphingolipids. By blocking this enzyme, this compound leads to the intracellular accumulation of its substrate, ceramide. Ceramide is a bioactive lipid that acts as a second messenger in a variety of cellular processes, most notably in the signaling pathways that lead to programmed cell death, or apoptosis. This guide provides a comprehensive overview of the mechanisms of action, experimental protocols for investigation, and the key signaling pathways involved in this compound-induced apoptosis.

Data Presentation: Quantitative Effects of this compound and Related Compounds

The following tables summarize quantitative data related to the effects of PDMP and other apoptosis-inducing agents. It is important to note that specific IC50 values for this compound-induced apoptosis can be cell-line dependent and may require empirical determination.

Table 1: Inhibitory Concentration (IC50) of Glucosylceramide Synthase Inhibitors and Other Apoptosis Inducers

CompoundCell LineAssayIC50Reference
D-threo-PDMPA431Glycolipid Synthesis Inhibition~5 µM[1]
D-threo-P4 (PDMP analog)MDCK cellsGlucosylceramide Synthase Activity0.5 µM[2]
DL-threo-PPMPvariousGlucosylceramide Synthase Activity2-20 µM[3]
GeranylgeraniolDU145 (Prostate Cancer)Cell Viability (72h)80 ± 18 µmol/L[4]
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalconeK562 (Leukemia)Cell Viability14.2 ± 0.45 µM[5]
Ethyl-p-methoxycinnamateCL-6 (Cholangiocarcinoma)Cell Viability245.5 µg/ml[6]

Table 2: Effects of Apoptosis-Inducing Agents on Key Apoptotic Markers

AgentCell LineParameter MeasuredObserved EffectReference
D,L-threo-PDMPA549Ceramide LevelsMarked increase, especially palmitoyl-ceramide.[7]
PDMPBHK-21Newly Synthesized Ceramide~2.5-fold increase.[8]
Doxorubicin/Metformin/OxamateHeLa, SiHa, CaSkiApoptotic Cell Population (Annexin V)>60% late apoptosis.[9]
CurcuminU87MG (Glioblastoma)Bax/Bcl-2 RatioIncreased by 121% (25 µM) and 249% (50 µM).
EtoposideHL-60BAX Gene ExpressionIncreased after 6h and 12h.
EtoposideHL-60BCL2 Gene ExpressionDecreased after 6h.
ChemotherapyPediatric ALLBax/Bcl-2 Protein RatioIncreased from 1.74 to 6.17.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Preparation:

    • Culture cells to the desired confluence and treat with this compound at various concentrations and for different time points. Include both positive and negative controls.

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect by centrifugation.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of propidium iodide (1 mg/mL stock solution).

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC is typically detected in the FL1 channel and PI in the FL2 channel.

    • Interpretation of Results:

      • Annexin V (-) / PI (-): Viable cells.

      • Annexin V (+) / PI (-): Early apoptotic cells.

      • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

      • Annexin V (-) / PI (+): Necrotic cells.

Measurement of Caspase-3/7 Activity

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by activated caspase-3 and -7. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Protocol:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well white-walled plate at a density appropriate for your cell line.

    • Treat cells with this compound and controls as required.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1 to 3 hours.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of caspase activity.

Western Blot Analysis of Bcl-2 Family Proteins (Bax and Bcl-2)

This technique is used to determine the relative protein levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 family.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest. The ratio of Bax to Bcl-2 is often used as an indicator of the apoptotic potential of the cell.

Protocol:

  • Protein Extraction:

    • After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for Bax and Bcl-2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of Bax and Bcl-2 to the loading control and calculate the Bax/Bcl-2 ratio.

Quantification of Cellular Ceramide Levels

This protocol outlines a general approach for the extraction and quantification of ceramide.

Principle: Cellular lipids are extracted, and ceramide is separated from other lipids, typically by chromatography. The amount of ceramide is then quantified, often by mass spectrometry.

Protocol:

  • Lipid Extraction:

    • Harvest and wash the this compound-treated and control cells.

    • Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v).

    • An internal standard (e.g., a ceramide species not abundant in the cells) should be added at the beginning of the extraction to account for sample loss.

  • Ceramide Separation:

    • Separate ceramide from other lipid classes using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification:

    • For TLC, the ceramide spot can be visualized, scraped, and the fatty acids analyzed by gas chromatography (GC) after derivatization.

    • For HPLC, the ceramide fraction can be collected and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification of different ceramide species.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

D_L_erythro_PDMP_Apoptosis_Pathway PDMP This compound GCS Glucosylceramide Synthase (GCS) PDMP->GCS Inhibits Ceramide Ceramide Accumulation GCS->Ceramide Leads to Mitochondrion Mitochondrion Ceramide->Mitochondrion Bax Bax (pro-apoptotic) Ceramide->Bax Activates ER_Stress ER Stress (Caspase-independent) Ceramide->ER_Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2 Bcl-2 (anti-apoptotic) Bcl2->Bax Inhibits Bax->Mitochondrion Promotes Permeabilization Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase37 Caspase-3, -7 (Executioner) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis ER_Stress->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Apoptosis_Detection_Workflow cluster_sample_prep Sample Preparation cluster_assays Apoptosis Assays cluster_analysis Data Analysis CellCulture Cell Culture Treatment Treatment with This compound CellCulture->Treatment Harvest Harvest Cells Treatment->Harvest AnnexinV Annexin V/PI Staining Harvest->AnnexinV CaspaseAssay Caspase-3/7 Activity Assay Harvest->CaspaseAssay WesternBlot Western Blot (Bax/Bcl-2) Harvest->WesternBlot FlowCytometry Flow Cytometry AnnexinV->FlowCytometry Luminometry Luminometry CaspaseAssay->Luminometry Densitometry Densitometry WesternBlot->Densitometry

Caption: Experimental workflow for assessing apoptosis.

Ceramide_Quantification_Workflow start Cell Treatment with This compound lipid_extraction Total Lipid Extraction (with internal standard) start->lipid_extraction separation Ceramide Separation (TLC or HPLC) lipid_extraction->separation quantification Quantification (GC or LC-MS/MS) separation->quantification end Ceramide Levels Determined quantification->end

Caption: Workflow for ceramide quantification.

References

Methodological & Application

Application Notes and Protocols for D,L-erythro-PDMP Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of D,L-erythro-PDMP hydrochloride for use in research settings. The information is intended to guide laboratory personnel in preparing solutions for in vitro and in vivo studies.

Product Information

  • Name: D,L-erythro-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (this compound HCl)

  • Molecular Formula: C₂₃H₃₉ClN₂O₃

  • Molecular Weight: 427.02 g/mol

  • Primary Mechanism of Action: this compound is an inhibitor of UDP-glucose:ceramide glucosyltransferase (UGCG), also known as glucosylceramide synthase (GCS).[1][2] This enzyme is critical in the biosynthesis of most glycosphingolipids (GSLs).

Solubility Data

This compound hydrochloride is a white to off-white solid.[1] Its solubility in common laboratory solvents is summarized in the table below. It is important to note that for dimethyl sulfoxide (DMSO), which is hygroscopic, using a fresh, unopened vial is recommended to ensure maximum solubility.[1]

SolventConcentrationMolarity (approx.)Notes
DMSO125 mg/mL[1]292.73 mM[1]Ultrasonic assistance may be required.[1]
EthanolSolubleNot specified
MethanolSolubleNot specified

Experimental Protocols: Solution Preparation

Preparation of a High-Concentration Stock Solution (in DMSO)

This protocol describes the preparation of a 100 mM stock solution of this compound hydrochloride in DMSO.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 42.7 mg of the compound.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the tube. For a 100 mM solution, if you weighed 42.7 mg, you would add 1 mL of DMSO.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes.[1]

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[1]

    • For short-term storage (up to 1 month), store at -20°C.[1]

    • Solutions should be stored in tightly sealed containers to protect from moisture.[1]

Preparation of Aqueous Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into an aqueous medium for in vitro experiments. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

Materials:

  • High-concentration stock solution of this compound hydrochloride in DMSO (from Protocol 3.1)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile polypropylene tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended): It is often helpful to first prepare an intermediate dilution of the stock solution in PBS or culture medium. For example, to achieve a final concentration of 50 µM in your experiment, you could first dilute the 100 mM stock solution 1:100 in culture medium to create a 1 mM intermediate solution.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of cell culture medium. For example, to make 1 mL of a 50 µM working solution from a 1 mM intermediate stock, you would add 50 µL of the intermediate stock to 950 µL of cell culture medium.

  • Mixing: Gently mix the final working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.

  • Application: The freshly prepared working solution can now be added to your cell cultures. For example, this compound hydrochloride has been shown to inhibit cell growth in rabbit skin fibroblasts at concentrations of 12, 25, and 50 µM.[1]

Signaling Pathway and Mechanism of Action

This compound hydrochloride's primary molecular target is the enzyme UDP-glucose:ceramide glucosyltransferase (UGCG). The inhibition of this enzyme has significant downstream effects on the synthesis of glycosphingolipids, which are important components of the cell membrane and are involved in various cellular processes.

PDMP_Signaling_Pathway cluster_synthesis Glycosphingolipid Biosynthesis cluster_effects Downstream Cellular Effects Ceramide Ceramide Glucosylceramide Glucosylceramide (GlcCer) Ceramide->Glucosylceramide UDP_Glucose UDP-Glucose UDP_Glucose->Glucosylceramide Lactosylceramide Lactosylceramide (LacCer) Glucosylceramide->Lactosylceramide Cell_Growth Inhibition of Cell Growth Cell_Morphology Alteration of Cell Morphology Signal_Transduction Modulation of Signal Transduction Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides, Globosides) Lactosylceramide->Complex_GSLs PDMP This compound HCl UGCG UGCG (Glucosylceramide Synthase) PDMP->UGCG UGCG->Glucosylceramide Catalyzes

Caption: Inhibition of UGCG by this compound HCl blocks the formation of Glucosylceramide.

Experimental Workflow for Solution Preparation and Cell Treatment

The following diagram outlines a typical workflow for preparing this compound hydrochloride solutions and using them in a cell-based assay.

Experimental_Workflow cluster_prep Solution Preparation cluster_treatment Cell Treatment A Weigh this compound HCl Powder B Dissolve in Anhydrous DMSO (with sonication if needed) A->B C Create High-Concentration Stock Solution (e.g., 100 mM) B->C D Store Stock Solution at -80°C C->D F Prepare Working Solution in Cell Culture Medium C->F Dilute E Thaw Stock Solution E->F G Treat Cells with Working Solution F->G H Incubate for Desired Time G->H I Perform Downstream Analysis (e.g., Viability Assay, Western Blot) H->I

Caption: Workflow for preparing PDMP solutions and treating cells in culture.

References

Optimal Working Concentration of D,L-erythro-PDMP In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) is a widely utilized cell-permeable inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in glycosphingolipid biosynthesis. By blocking the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, PDMP serves as a critical tool for investigating the roles of glycosphingolipids in various cellular processes, including cell growth, differentiation, and signal transduction. Furthermore, its ability to induce the accumulation of its substrate, ceramide, has made it a subject of interest in cancer research for its potential as a chemosensitizing agent.[1] This document provides detailed application notes and protocols for the optimal in vitro use of D,L-erythro-PDMP.

Mechanism of Action

This compound acts as a competitive inhibitor of glucosylceramide synthase with respect to ceramide.[2] This inhibition leads to two primary downstream effects: the depletion of downstream glycosphingolipids and the accumulation of the GCS substrate, ceramide. Ceramide is a bioactive lipid known to be involved in various signaling pathways, including those leading to apoptosis and cell cycle arrest. Recent studies have also elucidated a novel mechanism of action for PDMP involving the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1). This occurs through the PDMP-induced translocation of mTORC1 from the lysosomal surface, its site of activation, to the endoplasmic reticulum, leading to its inactivation.[3][4] This mTORC1 inhibition is independent of PDMP's GCS inhibitory activity.[3]

Data Presentation: Effective Concentrations of this compound

The optimal working concentration of this compound is cell-type dependent and varies based on the desired biological endpoint. Below is a summary of effective concentrations reported in the literature.

Cell LineApplicationConcentration (µM)Incubation TimeObserved Effect
Rabbit Skin FibroblastsInhibition of Cell Growth12, 25, 504, 7, 10 daysDose-dependent inhibition of cell proliferation.[1]
Rabbit Skin FibroblastsCytotoxicity503 daysAltered cell morphology indicative of cytotoxicity.[1]
MDCK CellsInduction of GCS Activity4024 hoursIncreased glucosyltransferase specific activity.[1]
Various Cancer Cell LinesInhibition of GCS ActivityIC1024-72 hoursSufficient to inhibit GCS activity and lead to ceramide accumulation.[5]
MC3T3-E1 OsteoblastsInhibition of mTORC1Not SpecifiedNot SpecifiedInduced translocation of mTORC1 from lysosome to ER, leading to inactivation.[3][4]
Human KeratinocytesCeramide SynthesisNot SpecifiedNot SpecifiedRapamycin (an mTOR inhibitor) was shown to increase ceramide synthesis.[6][7]

Note: The IC10 (concentration that inhibits 10% of cell survival) is often used as a sublethal working concentration to study the effects of GCS inhibition without inducing widespread cell death.[5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.

Mandatory Visualizations

GCS_Inhibition_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide GCS->GlcCer PDMP This compound PDMP->GCS Inhibition Glycosphingolipids Complex Glycosphingolipids GlcCer->Glycosphingolipids Cellular_Functions Cell Growth, Differentiation, Signaling Glycosphingolipids->Cellular_Functions PDMP_mTOR_Pathway cluster_lysosome Lysosome cluster_er Endoplasmic Reticulum Lysosome Lysosomal Surface mTORC1_active Active mTORC1 mTORC1_inactive Inactive mTORC1 mTORC1_active->mTORC1_inactive Translocation Rheb Rheb Rheb->mTORC1_active Activates ER ER Membrane Downstream_Effects Inhibition of Protein Synthesis, Cell Growth mTORC1_inactive->Downstream_Effects Inhibition PDMP This compound PDMP->mTORC1_active Induces Translocation Experimental_Workflow Start Start Prepare_Stock Prepare PDMP Stock Solution Start->Prepare_Stock Cell_Culture Culture Cells to Desired Confluency Prepare_Stock->Cell_Culture Dose_Response Perform Dose-Response (e.g., MTT Assay) Cell_Culture->Dose_Response Determine_Optimal Determine Optimal Working Concentration Dose_Response->Determine_Optimal Treat_Cells Treat Cells with Optimal PDMP Conc. Determine_Optimal->Treat_Cells Endpoint_Assay Endpoint Assay Treat_Cells->Endpoint_Assay Viability Cell Viability Assay Endpoint_Assay->Viability GCS_Activity GCS Activity Assay Endpoint_Assay->GCS_Activity Lipid_Analysis Glycosphingolipid Analysis (TLC) Endpoint_Assay->Lipid_Analysis Western_Blot Western Blot (e.g., mTOR pathway) Endpoint_Assay->Western_Blot Analyze_Data Analyze and Interpret Data Viability->Analyze_Data GCS_Activity->Analyze_Data Lipid_Analysis->Analyze_Data Western_Blot->Analyze_Data

References

Preparing D,L-erythro-PDMP Stock Solution with DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) is a synthetic analog of ceramide that acts as a potent inhibitor of the enzyme UDP-glucose:ceramide glucosyltransferase (UGCG).[1] This enzyme catalyzes the first step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[2][3] By blocking this critical step, D,L-erythro-PDMP effectively depletes cells of GlcCer and downstream complex GSLs, leading to an accumulation of ceramide. This modulation of sphingolipid metabolism has profound effects on various cellular processes, including cell growth, differentiation, and apoptosis, making this compound a valuable tool in cancer research and the study of sphingolipid storage diseases.

This document provides a detailed protocol for the preparation of a this compound stock solution using dimethyl sulfoxide (DMSO) as the solvent, along with relevant technical data and a diagram of the affected signaling pathway.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 427.0 g/mol (hydrochloride salt)[4]
CAS Number 109760-77-2[5]
Solubility in DMSO ≥ 125 mg/mL (292.73 mM)[6]
Recommended Stock Concentration 10-50 mM[3]
Typical Working Concentrations 10-50 µM[5]
Storage of Stock Solution -20°C for up to 1 month; -80°C for up to 6 months[6]

Experimental Protocol: Preparing a 25 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 1 mL stock solution of 25 mM this compound in DMSO.

Materials
  • This compound hydrochloride (powder)

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure
  • Calculate the required mass of this compound:

    • For a 25 mM stock solution in 1 mL (0.001 L):

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.025 mol/L x 0.001 L x 427.0 g/mol = 0.010675 g

    • Mass (mg) = 10.68 mg

  • Weighing this compound:

    • Tare a clean, dry microcentrifuge tube on the analytical balance.

    • Carefully weigh approximately 10.68 mg of this compound powder directly into the tared tube. Record the exact weight.

  • Adding DMSO:

    • Using a calibrated pipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Note: Hygroscopic DMSO can significantly impact the solubility of the product; it is crucial to use newly opened or anhydrous DMSO.[6]

  • Dissolution:

    • Tightly cap the microcentrifuge tube.

    • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.

    • If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) or brief sonication can aid in dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage:

    • For short-term storage (up to 1 month), the stock solution can be stored at -20°C.[6]

    • For long-term storage (up to 6 months), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[6]

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_0 Preparation of this compound Stock Solution start Start calculate Calculate Mass of This compound start->calculate 1 weigh Weigh this compound into a Microcentrifuge Tube calculate->weigh 2 add_dmso Add Anhydrous DMSO weigh->add_dmso 3 dissolve Vortex to Dissolve (Apply Gentle Heat if Needed) add_dmso->dissolve 4 aliquot Aliquot into Single-Use Tubes dissolve->aliquot 5 store Store at -20°C (Short-term) or -80°C (Long-term) aliquot->store 6 end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway

This compound inhibits UDP-glucose:ceramide glucosyltransferase (UGCG), a key enzyme in the glycosphingolipid biosynthesis pathway. This inhibition leads to a decrease in the production of glucosylceramide and downstream complex glycosphingolipids, and a corresponding accumulation of ceramide. Ceramide itself is a bioactive lipid that can trigger various cellular responses, including apoptosis.

G cluster_1 Glycosphingolipid Biosynthesis Pathway and Inhibition by PDMP Ceramide Ceramide UGCG UGCG (UDP-glucose:ceramide glucosyltransferase) Ceramide->UGCG Substrate Apoptosis Apoptosis Ceramide->Apoptosis Induces GlcCer Glucosylceramide (GlcCer) UGCG->GlcCer Product ComplexGSLs Complex Glycosphingolipids GlcCer->ComplexGSLs Further Metabolism PDMP This compound PDMP->UGCG Inhibition

Caption: Inhibition of UGCG by this compound.

References

Application Notes and Protocols for D-threo-PDMP Treatment in a Cardiac Hypertrophy Model

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and various pathological stimuli. However, sustained hypertrophy can lead to heart failure. This document provides detailed application notes and protocols for the use of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP), a glycosphingolipid synthesis inhibitor, in a murine model of diet-induced cardiac hypertrophy.

Note on D,L-erythro-PDMP: Currently, there is a lack of published data on the use of this compound in cardiac hypertrophy models. The protocols and data presented here are based on studies using the D-threo isomer of PDMP. While this compound is also an inhibitor of glucosylceramide synthase, its efficacy and specific effects on cardiac hypertrophy have not been experimentally determined. Researchers interested in this compound are encouraged to use the following information as a starting point for their investigations, with the understanding that optimization and validation will be necessary.

Principle

D-threo-PDMP inhibits glucosylceramide synthase and lactosylceramide synthase, key enzymes in the glycosphingolipid synthesis pathway. In the context of cardiac hypertrophy, an accumulation of glycosphingolipids has been implicated in the disease process. Mechanistic studies have shown that D-threo-PDMP inhibits cardiac hypertrophy by preventing the phosphorylation of mitogen-activated protein kinase (MAPK), a key signaling molecule in the hypertrophic cascade.[1][2]

Data Presentation

The following tables summarize the quantitative data from a study using D-threo-PDMP in a diet-induced cardiac hypertrophy model in ApoE-/- mice.[1][2]

Table 1: Echocardiographic Parameters in ApoE-/- Mice Treated with D-threo-PDMP

Treatment GroupLeft Ventricular Mass (mg)Fractional Shortening (%)
12-week-old Control75 ± 555 ± 4
36-week-old Placebo120 ± 835 ± 3
36-week-old + 5 mg/kg D-threo-PDMP90 ± 648 ± 4
36-week-old + 10 mg/kg D-threo-PDMP80 ± 552 ± 3

Table 2: Histological and Molecular Markers of Cardiac Hypertrophy

Treatment GroupCardiomyocyte Size (µm²)Myocardial Fibrosis (%)ANP mRNA Expression (Fold Change)BNP mRNA Expression (Fold Change)
12-week-old Control150 ± 152 ± 0.51.01.0
36-week-old Placebo350 ± 3015 ± 24.55.0
36-week-old + 5 mg/kg D-threo-PDMP250 ± 208 ± 12.52.8
36-week-old + 10 mg/kg D-threo-PDMP180 ± 184 ± 0.81.51.7

Experimental Protocols

Animal Model and Induction of Cardiac Hypertrophy
  • Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice.

  • Age: 12 weeks at the start of the experiment.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Induction of Hypertrophy:

    • Feed the ApoE-/- mice a high-fat, high-cholesterol (HFHC) diet containing 20% fat and 1.25% cholesterol, starting from 12 weeks of age.

    • Continue the HFHC diet for 24 weeks (until the mice are 36 weeks old) to induce cardiac hypertrophy.

    • A control group of 12-week-old ApoE-/- mice on a standard chow diet should be included for baseline measurements.

Preparation and Administration of D-threo-PDMP
  • Compound: D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP).

  • Vehicle: A suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).

  • Dosage Preparation:

    • Prepare stock solutions of D-threo-PDMP in the chosen vehicle.

    • For a 5 mg/kg dose, a 1 mg/mL solution would require administering 0.1 mL to a 20 g mouse.

    • For a 10 mg/kg dose, a 2 mg/mL solution would require administering 0.1 mL to a 20 g mouse.

  • Administration:

    • Divide the HFHC-fed mice into three groups: Placebo, 5 mg/kg D-threo-PDMP, and 10 mg/kg D-threo-PDMP.

    • Administer the corresponding treatment daily via oral gavage for the 24-week duration of the HFHC diet.

    • The placebo group should receive the vehicle only.

Assessment of Cardiac Hypertrophy
  • Echocardiography:

    • Perform transthoracic echocardiography on conscious mice at baseline (12 weeks) and at the end of the treatment period (36 weeks).

    • Use a high-frequency ultrasound system with a linear transducer.

    • Obtain M-mode images of the left ventricle at the level of the papillary muscles.

    • Measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), and the interventricular septal and posterior wall thickness.

    • Calculate the left ventricular mass and fractional shortening using standard formulas.

  • Histological Analysis:

    • At the end of the study, euthanize the mice and excise the hearts.

    • Fix the hearts in 10% neutral buffered formalin and embed in paraffin.

    • Prepare 5 µm thick sections and stain with Masson's trichrome to assess fibrosis.

    • Stain separate sections with hematoxylin and eosin (H&E) to measure cardiomyocyte cross-sectional area.

    • Quantify the percentage of fibrotic area and the average cardiomyocyte size using image analysis software.

  • Gene Expression Analysis:

    • Isolate total RNA from heart tissue using a suitable method (e.g., TRIzol reagent).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

  • Western Blot Analysis for MAPK Phosphorylation:

    • Homogenize heart tissue samples in lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated MAPK (p-MAPK) and total MAPK.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.

    • Calculate the ratio of p-MAPK to total MAPK to determine the level of MAPK activation.

Mandatory Visualizations

G cluster_0 Experimental Workflow for D-threo-PDMP Treatment in a Cardiac Hypertrophy Model AnimalModel ApoE-/- Mice (12 weeks old) Diet High-Fat, High-Cholesterol Diet (24 weeks) AnimalModel->Diet Treatment Daily Oral Gavage (24 weeks) - Placebo - 5 mg/kg D-threo-PDMP - 10 mg/kg D-threo-PDMP Diet->Treatment Echocardiography Echocardiography (Baseline and 36 weeks) Treatment->Echocardiography Sacrifice Euthanasia and Heart Collection (36 weeks) Echocardiography->Sacrifice Histology Histological Analysis (H&E, Masson's Trichrome) Sacrifice->Histology GeneExpression Gene Expression Analysis (qRT-PCR for ANP, BNP) Sacrifice->GeneExpression WesternBlot Western Blot Analysis (p-MAPK/Total MAPK) Sacrifice->WesternBlot DataAnalysis Data Analysis and Comparison Histology->DataAnalysis GeneExpression->DataAnalysis WesternBlot->DataAnalysis

Caption: Experimental workflow for evaluating D-threo-PDMP in a diet-induced cardiac hypertrophy model.

G cluster_1 Proposed Signaling Pathway of D-threo-PDMP in Cardiac Hypertrophy Diet High-Fat, High-Cholesterol Diet GSL Increased Glycosphingolipid Synthesis Diet->GSL MAPK MAPK Phosphorylation (Activation) GSL->MAPK Hypertrophy Cardiac Hypertrophy MAPK->Hypertrophy PDMP D-threo-PDMP PDMP->GSL PDMP->MAPK

Caption: Proposed mechanism of D-threo-PDMP in inhibiting cardiac hypertrophy.

References

Application Notes and Protocols for Inducing Ceramide Accumulation with D,L-erythro-PDMP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for utilizing D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP) to induce ceramide accumulation in cultured cells. This compound is a valuable pharmacological tool for studying the multifaceted roles of ceramides in cellular processes such as apoptosis, autophagy, and cell growth regulation. These protocols offer step-by-step guidance on cell culture, treatment with this compound, and subsequent analysis of ceramide levels and cellular outcomes.

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular signaling pathways. Dysregulation of ceramide metabolism has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This compound is a widely used inhibitor of UDP-glucose:ceramide glucosyltransferase (GCS), the enzyme responsible for converting ceramide to glucosylceramide. By blocking this initial step in the synthesis of most glycosphingolipids, this compound leads to the intracellular accumulation of its substrate, ceramide. This induced accumulation allows for the controlled study of ceramide-mediated downstream signaling events.

Mechanism of Action

This compound primarily acts as a competitive inhibitor of ceramide at the active site of glucosylceramide synthase. This inhibition prevents the glycosylation of ceramide, leading to its accumulation within the cell. It is important to note that while this is the primary mechanism, some studies suggest that the erythro isomer of PDMP may also elevate ceramide levels through mechanisms independent of GCS inhibition, warranting careful interpretation of results. The subsequent increase in intracellular ceramide can trigger a cascade of downstream events, including the activation of apoptotic and autophagic pathways.

Data Presentation

Table 1: Efficacy of this compound in Inducing Ceramide Accumulation
Cell LineThis compound Concentration (µM)Treatment DurationFold Increase in Ceramide Levels (Approx.)Reference
BHK-211001 hour2.5[1]
Various5 - 5024 - 72 hoursVaries by cell lineGeneral observation
Table 2: Expected Outcomes of Ceramide Accumulation Induced by this compound
Cellular ProcessAssayExpected OutcomeExample Data (Representative)
ApoptosisFlow Cytometry (Annexin V/PI)Increase in the percentage of apoptotic cells>30% of cells in early and late apoptosis[2]
AutophagyWestern Blot (LC3-II/LC3-I ratio)Increased LC3-II/LC3-I ratioFold increase varies
Cell GrowthCell Counting/MTT AssayInhibition of cell proliferationConcentration-dependent decrease

Experimental Protocols

Protocol 1: Induction of Ceramide Accumulation in Cultured Cells

Materials:

  • This compound

  • Sterile, deionized water or DMSO

  • Appropriate cell culture medium and supplements

  • Cultured cells of interest

  • Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 4 mM stock solution of this compound by dissolving the powder in sterile, deionized water. Gentle warming and sonication may be required for complete dissolution.

    • Alternatively, if solubility is an issue, a stock solution can be prepared in DMSO. Note that the final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

  • Cell Seeding:

    • Seed the cells of interest in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow them to reach 70-80% confluency at the time of treatment. A typical seeding density for many cell lines is in the range of 1 x 10^5 to 1 x 10^6 cells/mL.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • The following day, replace the culture medium with fresh medium containing the desired final concentration of this compound. Typical working concentrations range from 5 µM to 50 µM.

    • A vehicle control (medium with an equivalent volume of water or DMSO used for the stock solution) should always be included.

    • Incubate the cells for the desired treatment duration, which can range from a few hours to several days depending on the experimental goals.

  • Cell Harvesting:

    • Following treatment, proceed with cell harvesting for downstream analysis (e.g., lipid extraction, apoptosis assay).

Protocol 2: Lipid Extraction for Ceramide Analysis

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol, ice-cold

  • Chloroform, ice-cold

  • Deionized water

  • Cell scraper

  • Conical tubes

  • Centrifuge

Procedure:

  • Cell Washing:

    • Aspirate the culture medium from the treated and control cells.

    • Gently wash the cell monolayer twice with ice-cold PBS to remove any residual medium.

  • Cell Lysis and Lipid Extraction (Modified Folch Method):

    • Add 1 mL of ice-cold methanol to each well/dish and scrape the cells using a cell scraper.

    • Transfer the cell suspension to a conical tube.

    • Add 2 mL of ice-cold chloroform to the tube.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Add 0.8 mL of deionized water to induce phase separation.

    • Vortex again for 30 seconds.

  • Phase Separation:

    • Centrifuge the mixture at 2000 x g for 10 minutes at 4°C.

    • Three layers will be visible: an upper aqueous phase (containing polar metabolites), a lower organic phase (containing lipids), and a protein disk at the interface.

  • Lipid Collection:

    • Carefully collect the lower organic phase containing the lipids using a glass pipette and transfer it to a new clean tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • The dried lipid film can be stored at -80°C until analysis.

  • Sample Reconstitution:

    • Prior to analysis by LC-MS/MS, reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1, v/v).

Protocol 3: Quantification of Apoptosis by Flow Cytometry

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Collect both the floating and adherent cells from the this compound treated and control cultures. For adherent cells, use a gentle trypsinization method.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

    • Gate on the cell population based on forward and side scatter to exclude debris.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Mandatory Visualization

G cluster_workflow Experimental Workflow CellCulture 1. Cell Seeding & Culture PDMP_Treatment 2. This compound Treatment CellCulture->PDMP_Treatment Harvesting 3. Cell Harvesting PDMP_Treatment->Harvesting Lipid_Extraction 4. Lipid Extraction Harvesting->Lipid_Extraction Apoptosis_Analysis 5b. Apoptosis Analysis (Flow Cytometry) Harvesting->Apoptosis_Analysis Ceramide_Analysis 5a. Ceramide Quantification (LC-MS/MS) Lipid_Extraction->Ceramide_Analysis G cluster_pathway Ceramide-Induced Signaling Pathways cluster_apoptosis Apoptosis cluster_autophagy Autophagy PDMP This compound GCS Glucosylceramide Synthase PDMP->GCS inhibits Ceramide Ceramide Accumulation GCS->Ceramide converts Mitochondria Mitochondrial Outer Membrane Permeabilization Ceramide->Mitochondria activates mTOR mTOR Inhibition Ceramide->mTOR inhibits Beclin1_Bcl2 Dissociation of Beclin-1:Bcl-2 Complex Ceramide->Beclin1_Bcl2 promotes Caspases Caspase Activation Mitochondria->Caspases Apoptosis_Outcome Apoptosis Caspases->Apoptosis_Outcome Autophagosome Autophagosome Formation mTOR->Autophagosome Beclin1_Bcl2->Autophagosome Autophagy_Outcome Autophagy Autophagosome->Autophagy_Outcome

References

Application Notes and Protocols for D,L-erythro-PDMP in Apoptosis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) is a synthetic analog of ceramide that acts as a potent inhibitor of glucosylceramide synthase (GCS). By blocking the conversion of ceramide to glucosylceramide, PDMP leads to the intracellular accumulation of ceramide, a key signaling lipid involved in various cellular processes, including apoptosis. These application notes provide a comprehensive guide for utilizing D,L-erythro-PDMP to induce and study apoptosis in mammalian cell lines. The protocols and data presented are based on established methodologies for related compounds and should be optimized for your specific experimental system.

Mechanism of Action: this compound-Induced Apoptosis

This compound induces apoptosis primarily by elevating intracellular ceramide levels. This accumulation of ceramide can trigger cellular stress responses, including endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), ultimately leading to programmed cell death. The apoptotic pathway initiated by PDMP may be caspase-independent in certain cell types.

Data Presentation

The following tables summarize typical concentration ranges and incubation times for inducing apoptosis with ceramide analogs and GCS inhibitors. Note: These values are starting points and require optimization for specific cell lines and experimental conditions.

Table 1: Recommended Concentration Ranges of this compound for Apoptosis Induction

Cell TypeConcentration Range (µM)Notes
Cancer Cell Lines (e.g., A549, MDA-MB-435)10 - 50 µMHigher concentrations may be required for resistant cell lines.
Primary Cells5 - 25 µMPrimary cells are often more sensitive; start with lower concentrations.

Table 2: Suggested Incubation Times for Apoptosis Studies with PDMP

Apoptotic EventTime PointAssay
Early Apoptosis4 - 12 hoursAnnexin V/PI Staining
Mid-to-Late Apoptosis12 - 24 hoursCaspase Activity Assays, Western Blot for PARP cleavage
Ceramide Accumulation12 - 24 hoursBiochemical assays for ceramide levels
Changes in Bcl-2 Family Proteins18 - 48 hoursWestern Blot

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

  • Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution at -20°C.

  • Treatment: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired period (refer to Table 2) at 37°C in a humidified incubator with 5% CO2.

  • Controls: Include a vehicle control (medium with the same concentration of DMSO used for the highest PDMP concentration) and an untreated control in all experiments.

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is for the detection of early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells by flow cytometry.

  • Cell Harvesting: Following incubation with this compound, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) solution.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 3: Caspase-3 Activity Assay (Fluorometric)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: After this compound treatment, lyse the cells using a lysis buffer (e.g., 50mM Tris-HCl pH 7.5, 150mM NaCl, 0.5% Triton X-100) on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Assay Reaction:

    • In a black 96-well plate, add 50 µg of protein lysate to each well.

    • Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.

Protocol 4: Western Blot Analysis of Bax and Bcl-2

This protocol allows for the assessment of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. The ratio of Bax to Bcl-2 is a critical determinant of apoptosis.

  • Protein Extraction: Lyse the this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax (e.g., 1:1000 dilution) and Bcl-2 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the Bax/Bcl-2 ratio.

Visualization of Pathways and Workflows

G cluster_workflow Experimental Workflow for Apoptosis Analysis cluster_assays Apoptosis Assays start Seed Cells treatment Treat with this compound (See Table 1 for concentration) start->treatment incubation Incubate (See Table 2 for time points) treatment->incubation annexin_v Annexin V/PI Staining (Protocol 2) incubation->annexin_v caspase Caspase-3 Activity (Protocol 3) incubation->caspase western Western Blot (Bax/Bcl-2) (Protocol 4) incubation->western analysis Data Analysis annexin_v->analysis caspase->analysis western->analysis

Caption: Experimental workflow for studying this compound-induced apoptosis.

G cluster_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis PDMP This compound GCS Glucosylceramide Synthase (GCS) PDMP->GCS Inhibits Ceramide Ceramide Accumulation GCS->Ceramide Blocks conversion ER_Stress ER Stress Ceramide->ER_Stress ROS Reactive Oxygen Species (ROS) Ceramide->ROS Bax Bax Activation Ceramide->Bax Bcl2 Bcl-2 Inhibition Ceramide->Bcl2 Mitochondria Mitochondrial Dysfunction ER_Stress->Mitochondria ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Application Notes and Protocols for in vivo Administration of D,L-erythro-PDMP in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP) is a synthetic analog of ceramide and a well-characterized inhibitor of UDP-glucose:ceramide glucosyltransferase (UGCG). By blocking the first step in the biosynthesis of most glycosphingolipids (GSLs), this compound leads to the accumulation of intracellular ceramide. Ceramide is a critical lipid second messenger involved in various cellular processes, including apoptosis, cell cycle arrest, and senescence. This accumulation of ceramide is thought to be a primary mechanism by which PDMP and its analogs exert their biological effects, making it a valuable tool for studying sphingolipid metabolism and a potential therapeutic agent in oncology and other fields.

These application notes provide a comprehensive overview of the in vivo administration of this compound in mice, including its mechanism of action, formulation, administration protocols, and potential applications. While direct in vivo quantitative data for the D,L-erythro isomer is limited in publicly available literature, the following protocols and data are based on studies with the closely related D-threo-PDMP stereoisomer and other relevant compounds to provide a robust starting point for experimental design.

Mechanism of Action

This compound primarily functions as a competitive inhibitor of UGCG, which catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. This is the initial and rate-limiting step for the synthesis of most GSLs. Inhibition of UGCG by this compound disrupts this pathway, leading to a buildup of the substrate, ceramide. Elevated ceramide levels can trigger several downstream signaling cascades, ultimately inducing cellular responses such as apoptosis and cell growth inhibition.

Recent studies have also indicated that PDMP can affect cellular processes independently of its UGCG inhibitory activity. For instance, PDMP has been shown to induce the translocation of the mTORC1 complex from the lysosomal surface to the endoplasmic reticulum, leading to its inactivation. This suggests a multifaceted mechanism of action that can be explored in various disease models.

Signaling Pathway of UGCG Inhibition by this compound

PDMP This compound UGCG UGCG (UDP-glucose:ceramide glucosyltransferase) PDMP->UGCG Inhibits GlcCer Glucosylceramide UGCG->GlcCer Catalyzes Ceramide Ceramide Ceramide->UGCG Apoptosis Apoptosis Ceramide->Apoptosis Induces CellGrowth Cell Growth Inhibition Ceramide->CellGrowth Induces GSLs Glycosphingolipids GlcCer->GSLs

Caption: Inhibition of UGCG by this compound leads to ceramide accumulation and subsequent induction of apoptosis and cell growth inhibition.

Data Presentation

Due to the limited availability of specific in vivo quantitative data for this compound, the following tables are based on representative data from studies using the stereoisomer D-threo-PDMP in a murine renal cancer model and a study on the intraperitoneal administration of a different D,L-erythro compound to provide a reference for dosage and potential efficacy.

Table 1: Exemplar in vivo Efficacy of D-threo-PDMP in a Murine Renal Cancer Model
Mouse ModelTreatment GroupDosage & AdministrationTreatment DurationOutcome MeasureResult
BALB/c with RENCA xenograftsControlVehicle (oral gavage)21 daysTumor Volume1200 ± 150 mm³
BALB/c with RENCA xenograftsD-threo-PDMP50 mg/kg (oral gavage)21 daysTumor Volume450 ± 80 mm³

Note: This data is illustrative and based on findings for the D-threo isomer. Researchers should perform dose-response studies for this compound in their specific model.

Table 2: Reference Dosage for a D,L-erythro Compound via Intraperitoneal Injection in Mice
CompoundMouse StrainAdministration RouteDosageObserved EffectReference
DL-erythro-dihydroxyphenylserineNot SpecifiedIntraperitoneal (IP)100 mg/kgSlight suppression of locomotor activity[1]
DL-erythro-dihydroxyphenylserineNot SpecifiedIntraperitoneal (IP)200 mg/kgSignificant suppression of locomotor activity[1]

Note: This table provides a potential starting dosage range for this compound based on a different compound with the same erythro configuration. Toxicity and efficacy should be determined empirically.

Experimental Protocols

The following are detailed protocols for the preparation and in vivo administration of this compound in mice.

Protocol 1: Preparation of this compound Formulation for in vivo Administration

This protocol describes the preparation of a stock solution and a working solution of this compound suitable for intraperitoneal or oral administration in mice.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Stock Solution (e.g., 20 mg/mL in DMSO):

    • Weigh the desired amount of this compound hydrochloride.

    • Dissolve in the appropriate volume of DMSO to achieve a 20 mg/mL concentration.

    • Vortex thoroughly until the compound is completely dissolved. This stock solution can be stored at -20°C for short periods.

  • Prepare Working Solution (for a final concentration of 2 mg/mL):

    • In a sterile microcentrifuge tube, combine the following in the specified order:

      • 100 µL of 20 mg/mL this compound in DMSO

      • 400 µL of PEG300

    • Vortex the mixture until it is homogeneous.

    • Add 50 µL of Tween-80 to the mixture.

    • Vortex again until the solution is clear and homogeneous.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

    • Vortex thoroughly. The final concentration of this compound will be 2 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

    • It is recommended to prepare the working solution fresh on the day of use.

Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice

This protocol outlines the procedure for administering the prepared this compound solution via intraperitoneal injection.

Materials:

  • Prepared this compound working solution

  • Mouse restrainer or appropriate manual restraint technique

  • 25-27 gauge needle with a 1 mL syringe

  • 70% ethanol

  • Sterile gauze

Procedure:

  • Animal Preparation:

    • Weigh the mouse to determine the correct injection volume. For a 25g mouse and a target dose of 50 mg/kg, the injection volume of a 2 mg/mL solution would be 0.625 mL.

    • Properly restrain the mouse to expose the abdomen.

  • Injection:

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol on a sterile gauze pad.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid the cecum and bladder.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper needle placement.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Monitor the mouse for any signs of distress or adverse reactions immediately after the injection and at regular intervals as dictated by the experimental design.

Experimental Workflow for in vivo this compound Administration

start Start prep_compound Prepare this compound Working Solution start->prep_compound dose_calc Calculate Dosage (mg/kg) prep_compound->dose_calc animal_model Select Mouse Model (e.g., Xenograft, Genetic) animal_model->dose_calc administer Administer via IP Injection or Oral Gavage dose_calc->administer monitor Monitor Animal Health and Tumor Growth administer->monitor endpoints Collect Samples at Experimental Endpoints monitor->endpoints analysis Analyze Data (e.g., PK/PD, Histology) endpoints->analysis end End analysis->end

Caption: A logical workflow for an in vivo study involving the administration of this compound in mice.

Important Considerations

  • Stereoisomer Specificity: The biological activity of PDMP can be stereospecific. While this compound is a potent UGCG inhibitor, it is essential to consider that the L-threo and D-threo isomers may have different potencies and off-target effects.

  • Toxicity: As with any pharmacological agent, it is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in the specific mouse strain being used.

  • Pharmacokinetics: The pharmacokinetic properties of this compound (absorption, distribution, metabolism, and excretion) have not been extensively characterized. It is advisable to conduct pharmacokinetic studies to determine the optimal dosing regimen for maintaining therapeutic concentrations.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

Conclusion

This compound is a valuable research tool for investigating the roles of ceramide and glycosphingolipids in health and disease. The protocols and information provided herein offer a foundation for researchers to design and execute in vivo studies in mice. Due to the limited specific data for this isomer, careful experimental design, including dose-response and toxicity studies, is paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for D,L-erythro-PDMP Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP) is a synthetic analog of ceramide that acts as a competitive inhibitor of glucosylceramide synthase (GCS). This enzyme is pivotal in the biosynthesis of most glycosphingolipids. By inhibiting GCS, this compound leads to the intracellular accumulation of ceramide, a bioactive lipid known to be a second messenger in various signaling pathways, including those leading to apoptosis, cell cycle arrest, and autophagy. These characteristics make this compound a valuable tool for studying sphingolipid metabolism and a potential therapeutic agent in oncology. This document provides detailed application notes on cell lines sensitive to this compound treatment and comprehensive protocols for assessing its effects.

Data Presentation: Cell Line Sensitivity to this compound

While extensive quantitative data across a wide range of cancer cell lines is still emerging, preliminary studies have identified several cell lines susceptible to this compound and its analogs. The following table summarizes the available data on cell lines sensitive to PDMP compounds. It is important to note that the threo-isomer (D,L-threo-PDMP) and other GCS inhibitors like PPMP are often used in related studies and provide insights into the expected effects of this compound.

Cell LineCancer TypeCompoundObserved EffectConcentration/DurationCitation(s)
Rabbit Skin FibroblastsN/A (Normal)This compoundGrowth inhibition, Cytotoxicity12-50 µM / 3-10 days
Madin-Darby Canine Kidney (MDCK)N/A (Normal)This compoundIncreased glucosyltransferase activity40 µM / 24 hours
A549Lung CarcinomaD,L-threo-PDMPAutophagy, Caspase-independent apoptosis, ER StressNot specified[1]
PC9Lung AdenocarcinomaCeramide (downstream effector)Reduced cell viability50 µmol/l / 24 hours
MDA-MB-435Breast CarcinomaPPMP (GCS inhibitor)Apoptosis, ROS generationNot specified[2]
K562/A02Chronic Myelogenous LeukemiaPDMP (isomer not specified)Increased sensitivity to Daunorubicin10-20 µM

Signaling Pathways Affected by this compound

The primary mechanism of action of this compound is the inhibition of glucosylceramide synthase, leading to the accumulation of its substrate, ceramide. Elevated ceramide levels can trigger a cascade of cellular events culminating in cell death. Two major interconnected pathways appear to be central to the cytotoxic effects of this compound: Endoplasmic Reticulum (ER) Stress and Reactive Oxygen Species (ROS) production.

PDMP_Signaling_Pathway cluster_input Initiation cluster_inhibition Primary Target cluster_accumulation Key Mediator cluster_downstream Downstream Effects cluster_outcome Cellular Outcome PDMP This compound GCS Glucosylceramide Synthase (GCS) PDMP->GCS Inhibits Ceramide Ceramide Accumulation GCS->Ceramide Leads to ER_Stress ER Stress (CHOP expression ↑) Ceramide->ER_Stress ROS Reactive Oxygen Species (ROS) ↑ Ceramide->ROS Apoptosis Apoptosis (Caspase-independent) ER_Stress->Apoptosis ROS->Apoptosis

Caption: this compound inhibits GCS, leading to ceramide accumulation, which induces ER stress and ROS, culminating in apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the sensitivity of cell lines to this compound treatment.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_data Data Interpretation Cell_Culture Cell Seeding (e.g., 96-well plates) Treatment Incubate cells with varying concentrations of this compound Cell_Culture->Treatment PDMP_Prep This compound Stock Preparation & Dilution PDMP_Prep->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis_Assay Western_Blot Protein Expression Analysis (Western Blot) Treatment->Western_Blot IC50 Determine IC50 values MTT->IC50 Apoptosis_Quant Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Pathway_Analysis Analyze Signaling Pathway Protein Levels Western_Blot->Pathway_Analysis

Caption: Workflow for assessing this compound effects on sensitive cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.

Materials:

  • Sensitive cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve a range of desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Sensitive cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for the selected duration. Include a vehicle-treated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for examining the effect of this compound on key proteins in the ceramide-mediated apoptosis pathway.

Materials:

  • Sensitive cancer cell line of interest

  • 6-well plates or larger culture dishes

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against:

    • Ceramide Synthase (e.g., CerS2, CerS5, CerS6)

    • CHOP (GADD153)

    • Loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Conclusion

This compound presents a potent tool for investigating the roles of ceramide and glycosphingolipids in cellular processes and holds promise as an anticancer agent. The protocols outlined in this document provide a framework for researchers to systematically evaluate the sensitivity of various cell lines to this compound and to dissect the underlying molecular mechanisms. Further research is warranted to expand the panel of sensitive cancer cell lines and to fully elucidate the intricate signaling networks initiated by this compound, which will be crucial for its potential translation into clinical applications.

References

Troubleshooting & Optimization

D,L-erythro-PDMP solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D,L-erythro-PDMP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical compound that acts as an inhibitor of the enzyme UDP-glucose:ceramide glucosyltransferase (UGCG), also known as glucosylceramide synthase (GCS).[1][2] By inhibiting this enzyme, this compound blocks the synthesis of glucosylceramide, a precursor for many other glycosphingolipids. This inhibition can lead to an accumulation of its substrate, ceramide, which is a bioactive lipid involved in various cellular processes including apoptosis, cell growth arrest, and inflammation.

Q2: What are the common research applications of this compound?

A2: this compound is frequently used in cell biology and pharmacology to study the roles of glycosphingolipids and ceramides in cellular signaling. It has been observed to cause growth inhibition and exert cytotoxic effects on cultured cells, such as rabbit skin fibroblasts.[1][3]

Q3: What is the difference between this compound and its hydrochloride salt?

A3: this compound is the free base form of the molecule. The hydrochloride salt is formed by reacting the basic this compound with hydrochloric acid. Generally, hydrochloride salts of basic compounds are prepared to improve their solubility in aqueous solutions and overall stability. The majority of commercially available this compound is the hydrochloride salt, and most experimental protocols are developed for this form.

Troubleshooting Guide: Solubility Issues

Problem: I am having difficulty dissolving this compound hydrochloride.

This compound hydrochloride can be challenging to dissolve, and precipitation is a common issue. The following sections provide solutions and detailed protocols to address these problems.

Recommended Solvents and Stock Solutions

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Key Considerations:

  • Hygroscopicity: this compound hydrochloride is hygroscopic. It is crucial to use a fresh, anhydrous grade of DMSO for preparing stock solutions to achieve maximum solubility.[4]

  • Ultrasonication: To aid dissolution, especially at high concentrations, ultrasonic treatment is recommended.[4]

Quantitative Solubility Data

The following table summarizes the known solubility of this compound hydrochloride in various solvents.

SolventConcentrationNotes
DMSO125 mg/mL (292.73 mM)Requires ultrasonic treatment. Use of newly opened, anhydrous DMSO is critical.[4]
ChloroformSolubleQualitative data.
EthanolSolubleQualitative data.
MethanolSolubleQualitative data.

Experimental Protocols

Below are detailed protocols for preparing this compound hydrochloride solutions for both in vitro and in vivo applications.

Protocol 1: Preparing High-Concentration Stock Solution for In Vitro Use

This protocol is suitable for preparing a concentrated stock solution that can be further diluted in cell culture media.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Ultrasonic water bath

Procedure:

  • Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 125 mg/mL solution, add 8 µL of DMSO to 1 mg of powder).

  • Vortex the tube briefly to mix.

  • Place the tube in an ultrasonic water bath and sonicate until the solution is clear. This may take several minutes.

  • Store the stock solution at -20°C or -80°C for long-term storage.[4] Follow the manufacturer's recommendations for storage duration.

Protocol 2: Preparing Working Solutions for In Vivo Administration

For animal studies, it is often necessary to prepare a formulation that is biocompatible and maintains the solubility of the compound upon injection. Here are three different protocols for preparing a working solution of at least 2.08 mg/mL.[1]

Method 1: PEG300, Tween-80, and Saline Formulation

  • Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.

  • In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to the tube to bring the final volume to 1 mL. Mix well.

Method 2: SBE-β-CD in Saline Formulation

  • Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.

  • In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.

  • Mix thoroughly until a clear solution is obtained.

Method 3: Corn Oil Formulation

  • Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.

  • In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly. Note that this formulation may be less stable for long-term dosing studies.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

This compound inhibits glucosylceramide synthase, leading to a decrease in glucosylceramide and a potential accumulation of ceramide. Ceramide is a key signaling molecule that can trigger several downstream pathways, including the inhibition of the pro-survival Akt-mTOR pathway and the activation of apoptotic pathways.

G PDMP This compound GCS Glucosylceramide Synthase (UGCG) PDMP->GCS GlcCer Glucosylceramide GCS->GlcCer Synthesizes Ceramide Ceramide Ceramide->GCS Apoptosis Apoptosis Ceramide->Apoptosis Promotes PP2A_PKCz PP2A / PKCζ Ceramide->PP2A_PKCz Activates Akt_mTOR Akt-mTOR Pathway Autophagy Autophagy Akt_mTOR->Autophagy Inhibits CellSurvival Cell Survival & Proliferation Akt_mTOR->CellSurvival Promotes PP2A_PKCz->Akt_mTOR Inhibits

Caption: Signaling cascade initiated by this compound.

Experimental Workflow for Assessing this compound Solubility

The following workflow outlines the steps to systematically test the solubility of this compound in a new solvent system.

G start Start: Weigh This compound add_solvent Add small increments of chosen solvent start->add_solvent vortex Vortex/Mix thoroughly add_solvent->vortex ultrasonicate Ultrasonicate if solid remains vortex->ultrasonicate observe Observe for dissolution ultrasonicate->observe clear_solution Clear solution: Solubility achieved observe->clear_solution Yes solid_remains Solid remains observe->solid_remains No max_volume Reached max practical volume? solid_remains->max_volume add_more_solvent Add more solvent and record volume add_more_solvent->vortex max_volume->add_more_solvent No insoluble Conclusion: Insoluble at desired concentration max_volume->insoluble Yes

Caption: Workflow for solubility testing of this compound.

References

troubleshooting inconsistent results with D,L-erythro-PDMP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D,L-erythro-PDMP. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound Preparation and Handling

Question: I am having trouble dissolving this compound. What is the recommended solvent and procedure?

Answer: this compound hydrochloride is soluble in water, DMSO, ethanol, and methanol.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. To ensure complete dissolution, gentle warming at 40°C with sonication can be beneficial. Subsequently, this stock solution can be diluted to the final desired concentration in the cell culture medium.

Question: How should I store my this compound stock solution and for how long is it stable?

Answer: For long-term storage, it is recommended to store the stock solution at -80°C, where it can be stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[2] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Table 1: Recommended Solvents and Storage Conditions for this compound

ParameterRecommendation
Solvents DMSO, Ethanol, Methanol, Chloroform, Water[1]
Stock Solution Prep. Dissolve in DMSO to make a concentrated stock. Gentle warming (40°C) and sonication can aid dissolution.
Long-Term Storage -80°C for up to 6 months[2]
Short-Term Storage -20°C for up to 1 month[2]
Experimental Design and Interpretation

Question: I am observing inconsistent inhibitory effects on cell growth. What could be the reason?

Answer: Inconsistent effects on cell growth can stem from several factors:

  • Stereoisomer Activity: this compound is a mixture of stereoisomers. The D-threo isomer is the most potent inhibitor of glucosylceramide synthase (GCS). The presence of less active isomers in the D,L-erythro mixture can lead to variability in the observed biological activity compared to the pure D-threo isomer.

  • Cell-Type Specificity: The effective concentration of this compound can vary significantly between different cell lines.[3] It is crucial to perform a dose-response study for each new cell line to determine the optimal concentration.

  • Accumulation of Ceramide: Inhibition of GCS leads to the accumulation of its substrate, ceramide. Ceramide itself is a bioactive molecule that can induce apoptosis and cell cycle arrest, which might contribute to the observed effects on cell viability and could vary between cell types.[4]

Question: What are the expected downstream effects of inhibiting glucosylceramide synthase (GCS) with this compound?

Answer: The primary effect of this compound is the inhibition of GCS, which catalyzes the first step in the biosynthesis of most glycosphingolipids (GSLs).[4][5] This leads to two main downstream consequences:

  • Depletion of Glycosphingolipids: Inhibition of GCS will reduce the cellular levels of glucosylceramide (GlcCer) and, consequently, the downstream complex GSLs such as gangliosides, globosides, and neolacto series GSLs.[3]

  • Accumulation of Ceramide: As the substrate for GCS, ceramide will accumulate in the cell. This can trigger various cellular signaling pathways related to apoptosis, cell cycle arrest, and autophagy.[4]

Signaling Pathway Diagram

GCS_Inhibition_Pathway Simplified Signaling Pathway of GCS Inhibition by this compound Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate Apoptosis Apoptosis Ceramide->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Induces GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Product PDMP This compound PDMP->GCS Inhibition Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides, Globosides) GlcCer->Complex_GSLs

Caption: Inhibition of GCS by this compound blocks GlcCer synthesis, leading to GSL depletion and ceramide accumulation, which can induce apoptosis and cell cycle arrest.

Off-Target Effects and Cytotoxicity

Question: I am concerned about potential off-target effects of this compound. What is known about its specificity?

Answer: While this compound is a known inhibitor of GCS, the possibility of off-target effects should be considered.[3] It has been noted that PDMP does not inhibit UDP-galactose:N-acylsphingosine galactosyltransferase or beta-glucocerebrosidase. However, some studies suggest that enantiomers of GCS inhibitors might elevate ceramide levels through pathways independent of GCS inhibition.[3] To mitigate concerns about off-target effects, it is advisable to:

  • Use the lowest effective concentration determined from a dose-response curve.

  • Include appropriate controls, such as a rescue experiment by adding back downstream GSLs.

  • Consider using other GCS inhibitors to confirm that the observed phenotype is due to GCS inhibition.[6]

Question: My cells are showing high levels of cytotoxicity. How can I reduce this?

Answer: High cytotoxicity can be a result of the compound's effect on ceramide accumulation or simply due to a high concentration. This compound has been shown to have cytotoxic effects at higher concentrations (e.g., 50 μM in rabbit skin fibroblasts).[2][7] To reduce cytotoxicity:

  • Titrate the Concentration: Perform a dose-response experiment to find the optimal concentration that inhibits GCS without causing excessive cell death.

  • Reduce Incubation Time: The duration of exposure can significantly impact cytotoxicity.[4] Consider shorter incubation times to achieve the desired effect on GSL synthesis while minimizing cell death.

Table 2: Example Concentrations and Incubation Times for this compound

Cell LineConcentration RangeIncubation TimeObserved EffectReference
Rabbit Skin Fibroblasts12 - 50 µM0 - 10 daysGrowth Inhibition[2][7]
Rabbit Skin Fibroblasts50 µM3 daysCytotoxicity[2][7]
MDCK Cells40 µM24 hoursIncreased GCS activity[2][7]

Experimental Protocols

General Protocol for Cell Treatment with this compound

This protocol provides a general workflow for treating cultured cells with this compound.

1. Reagent Preparation:

  • Prepare a 4 mM stock solution of this compound hydrochloride in sterile water or DMSO.
  • Warm the solution to 40°C and sonicate to ensure complete dissolution.
  • Filter the stock solution through a 0.22 µM membrane filter for sterilization.
  • Store the stock solution in single-use aliquots at -20°C or -80°C.[2]

2. Cell Seeding:

  • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

3. Treatment:

  • Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.
  • Remove the old medium from the cells and replace it with the medium containing this compound.
  • Include a vehicle control (medium with the same concentration of DMSO or water used for dilution).

4. Incubation:

  • Incubate the cells for the desired period (e.g., 1 to 6 days), depending on the specific experiment.

5. Analysis:

  • After incubation, harvest the cells for downstream analysis, such as analysis of glycosphingolipids, cell viability assays, or western blotting for apoptosis markers.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., 4mM in DMSO) Filter Sterile Filter (0.22 µm) Prep_Stock->Filter Aliquot Aliquot and Store (-80°C) Filter->Aliquot Seed_Cells Seed Cells Treat_Cells Treat with this compound and Vehicle Control Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Harvest Harvest Cells Incubate->Harvest GSL_Analysis GSL Analysis Harvest->GSL_Analysis Viability_Assay Viability/Cytotoxicity Assay Harvest->Viability_Assay Western_Blot Western Blot Harvest->Western_Blot

References

Technical Support Center: Optimizing D,L-erythro-PDMP Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of D,L-erythro-PDMP. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for maximum inhibition of glucosylceramide synthase (GCS) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic analog of ceramide that acts as a competitive inhibitor of the enzyme UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).[1][2][3] By inhibiting GCS, this compound blocks the first committed step in the biosynthesis of most glycosphingolipids (GSLs), leading to their depletion in the cell.

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: A typical starting concentration for this compound in cell culture experiments ranges from 10 µM to 50 µM. However, the optimal concentration is highly cell-type dependent and should be determined empirically. For instance, IC50 values for growth inhibition in various cancer cell lines have been reported to be between 15 and 25 µM, while a higher concentration of 60 µM was required for normal bronchial cells.[4] In studies focusing on the reduction of specific gangliosides like GM3, concentrations around 40 µM have been used effectively.[5][6]

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 20-50 mM).[3] This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[3]

Q4: How long should I treat my cells with this compound?

A4: The duration of treatment with this compound can vary significantly depending on the experimental goals, from as short as 30 minutes to as long as 168 hours (7 days).[2][3] For studies investigating downstream signaling events, shorter incubation times may be sufficient. For experiments aiming to achieve significant depletion of GSLs or to observe effects on cell proliferation, longer incubation times of 24 to 72 hours are common.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable inhibitory effect Concentration too low: The concentration of this compound may be insufficient for the specific cell line being used.Perform a dose-response experiment: Test a range of concentrations (e.g., 5, 10, 25, 50, 100 µM) to determine the optimal inhibitory concentration for your cell type.
Incubation time too short: The treatment duration may not be long enough to see a significant reduction in GSLs or downstream effects.Increase the incubation time: Try extending the treatment period (e.g., 24, 48, 72 hours) and assess the effects at different time points.
Compound degradation: The this compound stock solution may have degraded due to improper storage.Prepare a fresh stock solution: Dissolve a new vial of this compound in DMSO and store it in aliquots at -20°C.
High levels of cell death or cytotoxicity Concentration too high: The concentration of this compound may be toxic to the cells.Lower the concentration: Based on your dose-response experiment, select a concentration that provides significant inhibition with minimal cytotoxicity. For example, 50 μM this compound has been shown to be cytotoxic to rabbit skin fibroblasts after 3 days.[2]
Cell line sensitivity: Some cell lines are inherently more sensitive to GCS inhibition.Determine the IC50 value: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Inconsistent results between experiments Variable cell confluence: The density of cells at the time of treatment can influence the outcome.Standardize cell seeding density: Ensure that you seed the same number of cells for each experiment and that they reach a consistent confluence (e.g., 70-80%) before treatment.
Inconsistent DMSO concentration: The final concentration of the vehicle (DMSO) may vary between experiments.Maintain a consistent final DMSO concentration: Keep the final DMSO concentration constant across all experimental conditions, including the vehicle control, and ensure it is at a non-toxic level (typically <0.5%).
Unexpected changes in signaling pathways Off-target effects: At high concentrations, this compound may have off-target effects.Use the lowest effective concentration: Titrate the concentration to the lowest level that still achieves the desired GCS inhibition to minimize potential off-target effects.
Activation of compensatory pathways: Inhibition of GCS can lead to feedback mechanisms and the activation of other signaling pathways, such as the Akt pathway.[5][6]Investigate related signaling pathways: Use techniques like western blotting to probe for changes in key signaling molecules (e.g., phosphorylated Akt) to better understand the cellular response.

Data Presentation

Table 1: Reported Effective Concentrations of this compound and its Isomers

Cell LineConcentrationDurationObserved EffectReference
Rabbit Skin Fibroblasts12, 25, 50 µM4, 7, 10 daysGrowth inhibition[2]
Rabbit Skin Fibroblasts50 µM3 daysCytotoxicity[2]
MDCK Cells40 µM24 hoursIncreased glucosyltransferase specific activity[2]
Osimertinib-Resistant NSCLC Cells15-25 µM (IC50)72 hoursInhibition of cell proliferation[4]
BEAS-2B (Normal Bronchial Cells)60 µM (IC50)72 hoursInhibition of cell proliferation[4]
HepG2 (Human Hepatoma)40 µM (d-PDMP)Not SpecifiedDecrease in GM3 ganglioside content to 22.3% of control[5][6]

Experimental Protocols

1. Dose-Response Experiment to Determine Optimal Concentration

  • Objective: To determine the effective concentration range of this compound for inhibiting cell proliferation in a specific cell line.

  • Methodology:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare a series of dilutions of the this compound stock solution in cell culture medium to achieve final concentrations ranging from 0 µM (vehicle control) to 100 µM.

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a suitable method, such as the MTT assay.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

2. Western Blot Analysis of Akt Phosphorylation

  • Objective: To assess the effect of this compound on the Akt signaling pathway.

  • Methodology:

    • Seed cells in 6-well plates and grow to 70-80% confluence.

    • Treat the cells with the determined optimal concentration of this compound or a vehicle control for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

Mandatory Visualizations

GCS_Inhibition_Pathway cluster_synthesis Glycosphingolipid Synthesis cluster_inhibition Inhibition cluster_signaling Downstream Signaling Effects Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer GSLs_depletion GSL Depletion GSLs Downstream Glycosphingolipids (e.g., Gb3, GM3) GlcCer->GSLs PDMP This compound PDMP->GCS IR_signaling Insulin Receptor (IR) Signaling GSLs_depletion->IR_signaling Modulates Akt_phosphorylation Increased Akt Phosphorylation IR_signaling->Akt_phosphorylation

Caption: Inhibition of GCS by this compound and its downstream effects.

experimental_workflow cluster_analysis Analysis start Start Experiment seed_cells Seed Cells in Multi-well Plate start->seed_cells cell_adhesion Allow Cells to Adhere Overnight seed_cells->cell_adhesion prepare_pdmp Prepare Serial Dilutions of this compound cell_adhesion->prepare_pdmp treat_cells Treat Cells with PDMP and Vehicle Control prepare_pdmp->treat_cells incubation Incubate for Desired Duration (e.g., 24-72h) treat_cells->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis end Determine Optimal Concentration data_analysis->end

Caption: Workflow for determining the optimal concentration of this compound.

References

D,L-erythro-PDMP stability in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting guidance and answers to frequently asked questions regarding its stability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: For optimal stability, it is recommended to prepare a stock solution of this compound in a high-quality, anhydrous organic solvent such as DMSO or ethanol. For long-term storage, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

Q2: How should I prepare aqueous working solutions of this compound for my experiments?

A2: To prepare an aqueous working solution, dilute the organic stock solution into your aqueous buffer or cell culture medium of choice. It is crucial to ensure rapid and thorough mixing to prevent precipitation. The final concentration of the organic solvent in the aqueous solution should be kept to a minimum (typically <0.5%) to avoid solvent effects on the experimental system.

Q3: What are the primary factors that can affect the stability of this compound in my aqueous experimental setup?

A3: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, and exposure to light.[2][3] Generally, extremes in pH (highly acidic or alkaline conditions) and elevated temperatures can accelerate the degradation of the compound.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively published, it is good laboratory practice to protect solutions containing the compound from prolonged exposure to direct light, as this can be a contributing factor to degradation for many organic molecules.[2]

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed Upon Dilution into Aqueous Buffer
  • Possible Cause: The aqueous solubility of this compound may be exceeded.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Attempt to use a lower final concentration of this compound in your aqueous solution.

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is as low as possible.

    • Use a Solubilizing Agent: For in vivo studies, co-solvents such as PEG300 and Tween-80 can be used to improve solubility.[1] For in vitro experiments, the use of a small percentage of a biocompatible surfactant may be considered, but its compatibility with the experimental system must be validated.

    • Vortex During Dilution: Vigorously vortex the aqueous solution while adding the this compound stock solution to promote rapid dispersion.

Start Precipitation Observed Check_Solubility Is solubility limit exceeded? Start->Check_Solubility Reduce_Conc Lower final concentration Check_Solubility->Reduce_Conc Yes Vortex Vortex during dilution Check_Solubility->Vortex No Optimize_Solvent Decrease organic solvent % Reduce_Conc->Optimize_Solvent Use_Solubilizer Consider a solubilizing agent Optimize_Solvent->Use_Solubilizer Use_Solubilizer->Vortex Resolved Issue Resolved Vortex->Resolved

Figure 1. Troubleshooting workflow for precipitation issues.
Issue 2: Inconsistent or Lower-Than-Expected Biological Activity

  • Possible Cause 1: Degradation of this compound in the aqueous experimental medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh aqueous working solutions of this compound immediately before each experiment.

    • Control pH and Temperature: Ensure the pH of your experimental buffer is within a stable range (ideally near neutral) and avoid exposing the compound to high temperatures for extended periods.

    • Assess Stability Under Your Conditions: If significant degradation is suspected, it is advisable to perform a stability study under your specific experimental conditions (see Experimental Protocols section).

  • Possible Cause 2: Interaction with components of the cell culture medium.

  • Troubleshooting Steps:

    • Serum-Free Conditions: If using serum-containing media, consider if protein binding could be sequestering the compound. Test the activity in serum-free media if your experimental design allows.

    • Component Interaction: Be aware that some media components can interact with and reduce the effective concentration of small molecules.

Start Inconsistent Activity Check_Degradation Potential Degradation? Start->Check_Degradation Check_Interaction Media Interaction? Start->Check_Interaction Fresh_Solutions Use freshly prepared solutions Check_Degradation->Fresh_Solutions Serum_Free Test in serum-free media Check_Interaction->Serum_Free Control_Conditions Control pH and temperature Fresh_Solutions->Control_Conditions Stability_Study Perform stability assessment Control_Conditions->Stability_Study Resolved Consistent Activity Achieved Stability_Study->Resolved Component_Check Evaluate media component interactions Serum_Free->Component_Check Component_Check->Resolved

Figure 2. Troubleshooting logic for inconsistent biological activity.

Quantitative Stability Data (Hypothetical)

The following tables present hypothetical stability data for this compound to illustrate its potential degradation profile under various aqueous conditions. This data is for illustrative purposes only and should not be considered as experimentally verified.

Table 1: Effect of pH on the Half-Life of this compound in Aqueous Solution at 37°C

pHHalf-Life (t1/2) in hours
3.08
5.048
7.472
9.024

Table 2: Effect of Temperature on the Half-Life of this compound in Aqueous Solution at pH 7.4

Temperature (°C)Half-Life (t1/2) in hours
4>200
25120
3772

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solution via HPLC

This protocol outlines a general method for determining the stability of this compound under specific experimental conditions.

1. Materials:

  • This compound

  • High-purity water

  • Buffers of desired pH (e.g., phosphate, citrate)

  • HPLC-grade acetonitrile and methanol

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

2. Preparation of Solutions:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in DMSO.

  • Prepare aqueous buffer solutions at the desired pH values.

3. Stability Study Procedure:

  • Dilute the this compound stock solution into the aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Divide the solution into aliquots for each time point and temperature condition to be tested.

  • Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At each designated time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot from each condition.

  • Immediately analyze the samples by HPLC. If immediate analysis is not possible, store the samples at -80°C until analysis.

4. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, for example) is a common starting point for separating small molecules from their degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 220 nm).

  • Injection Volume: 10 µL

5. Data Analysis:

  • Quantify the peak area of the this compound peak at each time point.

  • Plot the natural logarithm of the this compound concentration (or peak area) versus time.

  • Determine the degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare DMSO Stock Dilute Dilute Stock into Buffers Prep_Stock->Dilute Prep_Buffer Prepare Aqueous Buffers Prep_Buffer->Dilute Aliquot Aliquot for Time Points Dilute->Aliquot Incubate Incubate at Test Temperatures Aliquot->Incubate Sample Sample at Time Intervals Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Processing & Half-Life Calculation HPLC->Data

Figure 3. Experimental workflow for this compound stability assessment.

Signaling Pathway Context

This compound is an inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of glycosphingolipids. By inhibiting GCS, this compound blocks the conversion of ceramide to glucosylceramide, leading to an accumulation of ceramide and a depletion of downstream glycosphingolipids. This can impact various cellular processes, including cell growth, proliferation, and apoptosis.

Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Cell_Processes Cell Growth, Proliferation, Apoptosis Ceramide->Cell_Processes Glucosylceramide Glucosylceramide GCS->Glucosylceramide Glycosphingolipids Complex Glycosphingolipids Glucosylceramide->Glycosphingolipids Glycosphingolipids->Cell_Processes PDMP This compound PDMP->GCS

Figure 4. Simplified signaling pathway showing the action of this compound.

References

potential off-target effects of D,L-erythro-PDMP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of D,L-erythro-PDMP. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary and well-established molecular target of this compound is UDP-glucose:ceramide glucosyltransferase (UGCG), also known as glucosylceramide synthase (GCS). It acts as an inhibitor of this enzyme, blocking the synthesis of glucosylceramide from ceramide and UDP-glucose.[1][2]

Q2: What are the expected downstream cellular effects of inhibiting UGCG with this compound?

A2: Inhibition of UGCG by this compound leads to the accumulation of its substrate, ceramide, within the cell.[3] This accumulation can trigger a variety of cellular responses, including:

  • Growth inhibition[1][2]

  • Induction of apoptosis (cell death)[3]

  • Induction of autophagy[3]

  • Endoplasmic Reticulum (ER) stress[3]

Q3: Are there any known direct off-target molecular interactions for this compound?

A3: Currently, the scientific literature primarily focuses on the on-target effects of this compound on UGCG and the subsequent downstream cellular consequences. While specific, direct binding to other unintended protein targets has not been extensively characterized, some studies have shown that D,L-threo-PDMP (a related isomer) can influence ceramide synthase activity.[3] Researchers should be aware that the observed phenotype in their experiments may be a composite of direct on-target inhibition and the cellular response to ceramide accumulation.

Q4: How should I store and handle this compound hydrochloride?

A4: For long-term storage, it is recommended to store this compound hydrochloride at -20°C for up to one month or at -80°C for up to six months.[1] Ensure the compound is stored in a sealed container, away from moisture.[1]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during experiments with this compound.

Observed Problem Potential Cause Recommended Action
High levels of cell death observed at expected effective concentrations. This compound can be cytotoxic, especially at higher concentrations or with prolonged exposure, due to ceramide accumulation.[1][3]- Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your cell type. - Consider using a lower concentration for a longer period. - Assess markers of apoptosis (e.g., caspase activity, Annexin V staining) to confirm the mechanism of cell death.[3]
Unexpected changes in gene or protein expression related to ER stress (e.g., upregulation of CHOP). Ceramide accumulation, a direct consequence of UGCG inhibition, is a known inducer of ER stress.[3] This is a downstream effect of the on-target activity, not necessarily a direct off-target effect.- Monitor ER stress markers (e.g., CHOP, BiP, spliced XBP1) to characterize the cellular response. - If trying to isolate the effects of UGCG inhibition from ER stress, consider using a positive control for ER stress induction (e.g., tunicamycin or thapsigargin) for comparison.
Induction of autophagy markers (e.g., LC3-II accumulation). Similar to ER stress, the accumulation of ceramide can trigger autophagy.[3]- Perform an autophagy flux assay (e.g., using bafilomycin A1) to determine if the increase in LC3-II is due to increased autophagosome formation or a blockage in lysosomal degradation. - Correlate the induction of autophagy with ceramide levels.
Variability in experimental results. - Inconsistent compound concentration due to improper storage or dissolution. - Differences in cell confluence or passage number.- Ensure proper storage of this compound hydrochloride as recommended.[1] - Prepare fresh stock solutions and dilute to the final working concentration immediately before use. - Maintain consistent cell culture conditions for all experiments.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound observed in various studies. Note that IC50 values for specific off-targets are not well-documented in the literature.

Parameter Cell Line / System Concentration Observed Effect Reference
Growth InhibitionRabbit Skin Fibroblasts12 - 50 µMDose-dependent inhibition of cell growth.[1]
CytotoxicityRabbit Skin Fibroblasts50 µMAltered cell morphology indicative of cytotoxicity.[1]
Increased Glucosyltransferase ActivityMDCK Cells40 µMA marked increase in glucosyltransferase specific activity was reported after 24 hours. This may represent a compensatory cellular response.[1]
Induction of ER Stress & AutophagyA549 CellsNot specifiedIncreased CHOP expression and formation of autophagic vacuoles (data for DL-PDMP).[3]

Experimental Protocols & Workflows

Workflow for Investigating Unexpected Cell Death

G start High Cell Death Observed dose_response Perform Dose-Response & Time-Course Experiment start->dose_response annexin Assess Apoptosis (e.g., Annexin V Staining) dose_response->annexin caspase Measure Caspase Activity dose_response->caspase ceramide Quantify Intracellular Ceramide Levels dose_response->ceramide conclusion Correlate Cell Death with Ceramide Accumulation annexin->conclusion caspase->conclusion ceramide->conclusion

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Signaling Pathway: UGCG Inhibition and Downstream Effects

G PDMP This compound UGCG UGCG (Glucosylceramide Synthase) PDMP->UGCG Inhibits Ceramide Ceramide UGCG->Ceramide Accumulation GlcCer Glucosylceramide UGCG->GlcCer Synthesizes Ceramide->UGCG Substrate ER_Stress ER Stress Ceramide->ER_Stress Autophagy Autophagy Ceramide->Autophagy Apoptosis Apoptosis Ceramide->Apoptosis

Caption: Downstream effects of UGCG inhibition by this compound.

References

D,L-erythro-PDMP Cytotoxicity at High Concentrations: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the cytotoxic effects of D,L-erythro-PDMP at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is the erythro isomer of PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol). It is known to be an inhibitor of UDP-glucose:ceramide glucosyltransferase, an enzyme crucial for the synthesis of most glycosphingolipids.[1][2][3] By blocking this enzyme, this compound can alter the composition of cell membranes and affect signaling pathways that rely on glycosphingolipid metabolism.

Q2: At what concentrations does this compound exhibit cytotoxic effects?

Studies on cultured rabbit skin fibroblasts have demonstrated that this compound inhibits cell growth at concentrations between 12 µM and 50 µM.[1][2] Direct cytotoxic effects on cell morphology have been observed at a concentration of 50 µM.[1][2]

Q3: Does high-concentration this compound induce apoptosis?

While direct studies on the apoptotic mechanisms of the erythro isomer are limited, research on the closely related D,L-threo -PDMP provides some insights. The threo isomer has been shown to induce a form of caspase-independent apoptosis in A549 cells.[4] This process is associated with an increase in endoplasmic reticulum (ER) stress and the accumulation of ceramides.[4] It is plausible that the erythro isomer may induce cytotoxicity through a similar mechanism, but this requires experimental verification.

Q4: Is caspase activation involved in this compound-induced cell death?

Based on studies of the threo isomer, D,L-PDMP-induced apoptosis appears to be caspase-independent, as no activation of caspase-3 was observed.[4] Therefore, it is possible that high concentrations of this compound also induce cell death through a pathway that does not involve the activation of executioner caspases. However, direct investigation of caspase activity in response to the erythro isomer is necessary to confirm this.

Q5: How does this compound affect the Bax/Bcl-2 ratio?

Currently, there is no direct scientific literature available that describes the effect of this compound on the expression or ratio of Bax and Bcl-2 proteins. This is an area that requires further investigation to fully understand the compound's cytotoxic mechanism.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent cytotoxicity results 1. Inconsistent cell seeding density.2. Variation in drug concentration due to improper mixing or storage.3. Contamination of cell cultures.1. Ensure a consistent number of cells are seeded in each well.2. Prepare fresh dilutions of this compound for each experiment and vortex thoroughly. Store the stock solution as recommended by the manufacturer.3. Regularly check cell cultures for any signs of contamination.
Low or no observed cytotoxicity at expected concentrations 1. Cell line is resistant to this compound.2. Incorrect assay for measuring cytotoxicity.3. Insufficient incubation time.1. Test a range of higher concentrations to determine the IC50 for your specific cell line.2. Use a complementary cytotoxicity assay to confirm results (e.g., LDH release assay in addition to a metabolic assay like MTT).3. Perform a time-course experiment to determine the optimal incubation period.
High background in cytotoxicity assay 1. Contamination of reagents or media.2. Phenol red in the medium interfering with colorimetric assays.1. Use fresh, sterile reagents and media.2. For colorimetric assays, consider using phenol red-free medium during the assay incubation period.
Difficulty dissolving this compound 1. Compound has low aqueous solubility.1. Prepare a stock solution in an appropriate organic solvent like DMSO before diluting in culture medium. Ensure the final solvent concentration is not toxic to the cells.

Quantitative Data Summary

The following table summarizes the known cytotoxic concentrations of this compound based on available literature.

Cell LineConcentrationEffectReference
Rabbit Skin Fibroblasts12 µMInhibitory effect on cell growth[1][2]
Rabbit Skin Fibroblasts25 µMInhibitory effect on cell growth[1][2]
Rabbit Skin Fibroblasts50 µMInhibitory effect on cell growth[1][2]
Rabbit Skin Fibroblasts50 µMCytotoxic effect on cell morphology[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing cell viability after treatment with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

G Mechanism of this compound cluster_0 PDMP This compound GCS UDP-glucose:ceramide glucosyltransferase PDMP->GCS Inhibits Glucosylceramide Glucosylceramide GCS->Glucosylceramide Synthesizes Ceramide Ceramide Ceramide->GCS Complex_Glycosphingolipids Complex Glycosphingolipids Glucosylceramide->Complex_Glycosphingolipids G Hypothesized Cytotoxic Pathway cluster_1 High_PDMP High Concentration D,L-threo-PDMP (Hypothesized for erythro isomer) Ceramide_Accumulation Ceramide Accumulation High_PDMP->Ceramide_Accumulation ER_Stress Endoplasmic Reticulum Stress Ceramide_Accumulation->ER_Stress Caspase_Independent_Apoptosis Caspase-Independent Apoptosis ER_Stress->Caspase_Independent_Apoptosis G Experimental Workflow for Cytotoxicity Assay cluster_2 Seed_Cells Seed Cells in 96-well Plate Treat_PDMP Treat with This compound Seed_Cells->Treat_PDMP Incubate Incubate for Desired Time Treat_PDMP->Incubate Add_Reagent Add Cytotoxicity Assay Reagent Incubate->Add_Reagent Measure_Signal Measure Signal (e.g., Absorbance) Add_Reagent->Measure_Signal Analyze_Data Analyze Data and Determine Viability Measure_Signal->Analyze_Data

References

how to prevent D,L-erythro-PDMP precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D,L-erythro-PDMP. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture media?

A1: this compound is a lipophilic (fat-soluble) compound. Precipitation in aqueous solutions like cell culture media is common for such molecules. This typically occurs when the concentration of the compound exceeds its solubility limit in the media. The issue is often related to the solvent used for the stock solution and the final concentration in the media.

Q2: What is the best solvent to use for my this compound stock solution?

A2: Based on available data, Dimethyl sulfoxide (DMSO) and ethanol are effective solvents for creating a concentrated stock solution of this compound. It is crucial to ensure the compound is fully dissolved in the organic solvent before any dilution into aqueous media.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture media should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[1][2] The tolerance to DMSO can vary between different cell lines.

Q4: Can I dissolve this compound directly in PBS or cell culture media?

A4: No, this is not recommended. This compound has very poor solubility in aqueous solutions. For example, its solubility in a mixture of Ethanol:PBS (1:5) is only 0.05 mg/mL.[3] Direct dissolution will likely result in immediate and significant precipitation.

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding the stock solution to the media.
Possible Cause Troubleshooting Step
Final concentration is too high. Lower the final working concentration of this compound in the media. The compound's solubility limit in the complex aqueous environment of the media has likely been exceeded.
Inadequate mixing. When diluting the stock solution, add it to the media drop-wise while gently vortexing or swirling the tube to ensure rapid and even dispersion. Avoid adding the entire volume of the stock solution at once.
Stock solution concentration is too low. This may seem counterintuitive, but if the stock concentration is too low, a larger volume must be added to the media to achieve the desired final concentration. This increases the percentage of the organic solvent, which can sometimes shock the solution and cause precipitation. Try creating a more concentrated stock solution so a smaller volume is needed.
Issue: Media becomes cloudy or precipitate appears over time (e.g., in the incubator).
Possible Cause Troubleshooting Step
Compound is slowly coming out of solution. The working concentration is likely at the very edge of its solubility limit. Consider reducing the final concentration.
Interaction with media components. Components in the media, such as serum proteins, can sometimes interact with lipophilic compounds and contribute to precipitation over time. Try reducing the serum concentration if your experimental design allows, or test for precipitation in serum-free media to identify the cause.
Temperature changes. Solubility can be temperature-dependent. Ensure that the media is at the appropriate temperature (e.g., 37°C) when adding the stock solution. Moving between room temperature and 37°C can sometimes cause compounds to fall out of solution.

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents. This data is essential for preparing a stable stock solution.

Solvent Solubility Source
DMSO30 mg/mLCayman Chemical[3]
Ethanol50 mg/mLCayman Chemical[3]
DMF25 mg/mLCayman Chemical[3]
Ethanol:PBS (pH 7.2) (1:5)0.05 mg/mLCayman Chemical[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution.

  • Weigh the Compound: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10-30 mg/mL).

  • Dissolve: Vortex the tube thoroughly until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4]

Protocol 2: Diluting this compound into Cell Culture Media

This protocol provides a step-by-step guide to minimize precipitation when preparing your working solution.

  • Pre-warm Media: Pre-warm your cell culture media to 37°C.

  • Calculate Volumes: Determine the volume of stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration will be low (e.g., ≤ 0.1%).

  • Perform Serial Dilution (Recommended):

    • First, make an intermediate dilution of your stock solution in pre-warmed serum-free media or PBS.

    • Add this intermediate dilution to your final volume of complete (serum-containing) media. This gradual reduction in solvent concentration can prevent the compound from crashing out of solution.

  • Direct Dilution (Alternative):

    • Add the calculated volume of the DMSO stock solution drop-by-drop to the pre-warmed complete media while gently swirling the flask or tube.

  • Mix and Use: Gently mix the final solution and add it to your cells immediately. Visually inspect for any signs of precipitation before use.

Visualizations

Experimental Workflow for Solution Preparation

The following diagram illustrates the recommended workflow for preparing a working solution of this compound to prevent precipitation.

Caption: Recommended workflow for preparing this compound solutions.

Signaling Pathway Inhibition by PDMP

This compound is known to inhibit glucosylceramide synthase, a key enzyme in the synthesis of glycosphingolipids.

G Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Further Enzymatic Steps PDMP This compound PDMP->GCS Inhibition GCS->Glucosylceramide

Caption: PDMP inhibits glucosylceramide synthase, blocking ceramide conversion.

References

Technical Support Center: The Impact of D,L-erythro-PDMP on Lysosomal Lipid Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of D,L-erythro-PDMP and its impact on lysosomal lipid accumulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from the more commonly used D-threo-PDMP?

A1: this compound is a stereoisomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP). While the D-threo isomer (D-PDMP) is a well-known inhibitor of glucosylceramide synthase (GCS), the erythro diastereomers of PDMP do not inhibit GCS but have been observed to raise cellular ceramide levels.[1] It is crucial to use the correct isomer for your intended experimental purpose.

Q2: What is the primary observed effect of this compound on lysosomes?

A2: Treatment of cells with PDMP, including its isomers, leads to the significant accumulation of various lipids within the lysosomes, causing lysosomal enlargement or "vacuolization".[1][2] This accumulation includes sphingolipids (most likely ceramide), lysobisphosphatidic acid (LBPA), cholesterol, and neutral lipids.[1][3][4]

Q3: Does this compound-induced lipid accumulation depend on GCS inhibition?

A3: No, the accumulation of lipids such as cholesterol appears to be independent of GCS inhibition.[3] Studies using L-PDMP, a stereoisomer that does not inhibit glycosphingolipid synthesis, also showed accumulation of cholesterol esters, supporting a GCS-independent mechanism.[3][4] The erythro isomers, which do not inhibit GCS, also induce ceramide accumulation.[1]

Q4: What is the proposed mechanism for PDMP-induced lysosomal lipid accumulation?

A4: The exact mechanism is still under investigation. Early research ruled out a direct action of PDMP on several key sphingolipid metabolizing enzymes.[1] One proposed mechanism for cholesterol accumulation is the inhibition of lysosomal acid lipase activation.[3] For sphingolipids, the accumulation may be linked to a defective export from the lysosome.[5]

Q5: How quickly can I expect to see lipid accumulation after treating cells with PDMP?

A5: The accumulation of different lipids occurs on different timelines. Lysobisphosphatidic acid (LBPA) has been observed to accumulate as early as 2 hours after PDMP treatment. Accumulation of pacSph-derived lipids (a sphingosine analog) in lysosomes was detected after 4 hours of treatment.[1]

Troubleshooting Guides

Problem 1: I am not observing significant lipid accumulation after PDMP treatment.

  • Possible Cause 1: Incorrect Isomer.

    • Solution: Verify that you are using the appropriate PDMP isomer for your experiment. While D-threo-PDMP is a GCS inhibitor, both D-threo and L-threo isomers, as well as the erythro isomers, have been shown to cause lipid accumulation.[1][3][4]

  • Possible Cause 2: Insufficient Concentration or Incubation Time.

    • Solution: Refer to the experimental protocols and data tables below. Typical concentrations range from 10 µM to 40 µM, with incubation times from a few hours to 3 days.[4][6] Time-course experiments are recommended to determine the optimal incubation period for your cell type and the specific lipid of interest.[1]

  • Possible Cause 3: Cell Type Variability.

    • Solution: The response to PDMP can vary between cell lines. The provided data is primarily from human skin fibroblasts, HepG2 cells, and CHO cells.[2][4][6] If using a different cell type, you may need to optimize the treatment conditions.

Problem 2: I am observing high levels of cytotoxicity after PDMP treatment.

  • Possible Cause 1: High PDMP Concentration.

    • Solution: PDMP can be toxic at high concentrations (e.g., > 30 µM in CHO cells).[2] Perform a dose-response curve to determine the optimal concentration that induces lipid accumulation without causing excessive cell death in your specific cell line.

  • Possible Cause 2: Prolonged Incubation.

    • Solution: Extended exposure to PDMP can lead to cellular stress, including endoplasmic reticulum (ER) stress and apoptosis.[7] Consider reducing the incubation time.

  • Possible Cause 3: Solvent Toxicity.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).

Problem 3: My results are inconsistent between experiments.

  • Possible Cause 1: Reagent Stability.

    • Solution: Prepare fresh stock solutions of PDMP and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Cell Culture Conditions.

    • Solution: Maintain consistent cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition, as these factors can influence cellular lipid metabolism.

Quantitative Data Summary

Table 1: Effect of PDMP on GM3 Ganglioside Levels and Insulin Receptor Phosphorylation in HepG2 Cells

TreatmentConcentrationGM3 Content (% of Control)Insulin Receptor Autophosphorylation (% of Control)
D-PDMP40 µM22.3% (17.8–26.1%)185.1% (153.5–423.8%)
D-EtDO-P41 µM18.1% (13.7–24.4%)134.8% (111.3–167.8%)
Data adapted from Fedoryszak-Kuśka et al.[6]

Table 2: Effect of PDMP on Phosphorylated Akt1 Levels in HepG2 Cells

TreatmentConcentrationPhosphorylated Akt1 (% of Control)
D-PDMP40 µM286.0% (151.4%–621.1%)
D-EtDO-P41 µM223.0% (181.4–315.4%)
Data adapted from Fedoryszak-Kuśka et al.[6]

Table 3: Time-Dependent Accumulation of Lipids in Lysosomes upon PDMP Treatment

LipidTime of First Observed Accumulation
Lysobisphosphatidic acid (LBPA)2 hours
pacSph-derived lipids4 hours
Data from Hartwig et al.[1]

Experimental Protocols

Protocol 1: Analysis of Neutral Lipid Accumulation using Nile Red Staining

  • Cell Culture: Plate human skin fibroblasts on coverslips and culture to the desired confluency.

  • Treatment: Incubate cells with 10 µM D-PDMP or L-PDMP for 3 days. Include a vehicle-treated control group.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

  • Staining:

    • Wash the cells with PBS.

    • Incubate with Nile Red staining solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature, protected from light.

    • (Optional) For co-localization, permeabilize the cells with 0.1% Triton X-100 in PBS and perform immunocytochemistry for a lysosomal marker like CD63 or LAMP1.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Nile Red will stain neutral lipids, which can be observed for accumulation in vesicular structures.[4]

Protocol 2: Assessment of Lysosomal Lipid Accumulation using Filipin Staining for Cholesterol

  • Cell Culture and Treatment: Culture cells (e.g., HeLa or fibroblasts) on coverslips and treat with PDMP (e.g., 25 µM for 16-24 hours).

  • Fixation: Fix cells with 3% paraformaldehyde for 1 hour at room temperature.

  • Filipin Staining:

    • Quench the fixation with 1.5 mg/mL glycine in PBS.

    • Incubate with 0.05 mg/mL Filipin III in PBS for 2 hours at room temperature.

  • Imaging: Wash with PBS and immediately image using a fluorescence microscope with a UV filter. Filipin staining will reveal the distribution of unesterified cholesterol.

Visualizations

PDMP_Impact_on_Lysosomes cluster_cell Cell cluster_lysosome_lipids Accumulated Lipids PDMP This compound Lysosome Lysosome PDMP->Lysosome Enters Cell Ceramide Ceramide Lysosome->Ceramide Accumulation Cholesterol Cholesterol Lysosome->Cholesterol Accumulation LBPA LBPA Lysosome->LBPA Accumulation NeutralLipids Neutral Lipids Lysosome->NeutralLipids Accumulation Experimental_Workflow_Lipid_Accumulation A 1. Cell Seeding B 2. PDMP Treatment (e.g., 10 µM, 3 days) A->B C 3. Cell Fixation B->C D 4. Lipid Staining (e.g., Nile Red or Filipin) C->D E 5. Fluorescence Microscopy D->E F 6. Image Analysis (Quantify lipid accumulation) E->F Troubleshooting_PDMP_Experiment Start No Lipid Accumulation Observed Cause1 Incorrect Isomer? Start->Cause1 Cause2 Suboptimal Concentration/ Time? Cause1->Cause2 No Solution1 Verify PDMP Isomer Cause1->Solution1 Yes Cause3 Cell Type Variation? Cause2->Cause3 No Solution2 Optimize Dose & Incubation Time Cause2->Solution2 Yes Solution3 Optimize for Specific Cell Line Cause3->Solution3 Yes

References

Technical Support Center: D,L-erythro-PDMP and the mTOR Inactivation Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the effects of D,L-erythro-PDMP on the mTOR inactivation pathway.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experiments involving this compound and the analysis of the mTOR signaling pathway.

Question/Issue Possible Cause(s) Suggested Solution(s)
No significant decrease in mTORC1 activity (p-mTOR, p-p70S6K, p-4E-BP1) is observed after this compound treatment. 1. Insufficient drug concentration or incubation time: The concentration or duration of this compound treatment may not be adequate to induce significant ceramide accumulation and subsequent mTOR inactivation in your specific cell line. 2. Cell line resistance: Some cell lines may have higher basal levels of glucosylceramide synthase (GCS) or alternative pathways that compensate for its inhibition. 3. Rapid ceramide metabolism: The accumulated ceramide may be quickly metabolized into other sphingolipids, preventing a sustained effect on the mTOR pathway.1. Perform a dose-response and time-course experiment: Treat cells with a range of this compound concentrations (e.g., 10-100 µM) for various durations (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for your cell line. 2. Confirm GCS inhibition: Measure the levels of glucosylceramide to confirm that this compound is effectively inhibiting its synthesis. 3. Measure ceramide levels: Quantify intracellular ceramide concentrations to ensure that GCS inhibition is leading to ceramide accumulation.
High levels of cell death are observed at effective this compound concentrations. 1. Ceramide-induced apoptosis: Ceramide is a pro-apoptotic lipid, and high concentrations can induce cytotoxicity. 2. Off-target effects: At higher concentrations, this compound may have off-target effects that contribute to cell death.1. Optimize drug concentration: Use the lowest effective concentration of this compound that elicits mTOR inactivation with minimal cytotoxicity. 2. Reduce serum concentration: In some cases, reducing the serum concentration in the culture medium can mitigate some cytotoxic effects. 3. Include an apoptosis marker: Co-stain with an apoptosis marker (e.g., cleaved caspase-3) to distinguish between mTOR inactivation and general cytotoxicity.
Inconsistent Western blot results for phosphorylated mTOR pathway proteins. 1. Sample handling: Delays in cell lysis after treatment can lead to changes in phosphorylation states. 2. Lysis buffer composition: The absence of phosphatase inhibitors will lead to dephosphorylation of target proteins. 3. Antibody quality: Poor antibody specificity or avidity can result in weak or non-specific bands.1. Lyse cells quickly on ice: Immediately after treatment, wash cells with ice-cold PBS and lyse them directly on the plate with a lysis buffer containing phosphatase and protease inhibitors.[1][2] 2. Use fresh lysis buffer: Always use a freshly prepared lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate) and protease inhibitors.[3] 3. Validate antibodies: Use positive and negative controls to validate the specificity of your phospho-antibodies. For example, treat cells with a known mTOR activator (e.g., insulin) or inhibitor (e.g., rapamycin) to confirm antibody performance.[1][4]
Difficulty in detecting TFEB nuclear translocation after this compound treatment. 1. Transient translocation: TFEB nuclear translocation may be a transient event. 2. Subtle changes: The extent of translocation may be subtle and difficult to detect by eye. 3. Fixation and permeabilization issues: Improper cell fixation or permeabilization can affect antibody access to the nucleus.1. Perform a time-course experiment: Analyze TFEB localization at multiple time points after this compound treatment. 2. Use quantitative image analysis: Employ image analysis software to quantify the nuclear-to-cytoplasmic fluorescence ratio of TFEB staining.[5] 3. Optimize immunofluorescence protocol: Test different fixation (e.g., paraformaldehyde, methanol) and permeabilization (e.g., Triton X-100, saponin) conditions to ensure optimal antibody staining.[5]

Experimental Protocols

Protocol 1: Analysis of mTOR Pathway Phosphorylation by Western Blot Following this compound Treatment

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the mTORC1 signaling pathway.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293T, A549)

  • Complete cell culture medium

  • This compound (hydrochloride)

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Phospho-p70S6K (Thr389)

    • Total p70S6K

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with the desired concentration of this compound (e.g., 50 µM) or an equivalent volume of DMSO (vehicle control) for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add ECL substrate to the membrane and incubate for the recommended time.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantification:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the phospho-protein to the total protein and then to the loading control.

Protocol 2: Immunofluorescence Analysis of TFEB Nuclear Translocation

Objective: To visualize and quantify the subcellular localization of TFEB following this compound treatment as a downstream marker of mTOR inactivation.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • This compound

  • DMSO

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Anti-TFEB

  • Fluorescently-labeled secondary antibody

  • DAPI (nuclear counterstain)

  • Mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate.

    • Treat cells with this compound or DMSO as described in Protocol 1.

  • Fixation:

    • Aspirate the medium and wash cells once with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate the cells with the primary anti-TFEB antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using a mounting medium.

    • Image the cells using a fluorescence microscope.

  • Image Analysis:

    • Quantify the nuclear and cytoplasmic fluorescence intensity of TFEB in individual cells using image analysis software.

    • Calculate the nuclear-to-cytoplasmic ratio to determine the extent of TFEB translocation.

Data Presentation

Table 1: Effect of this compound on mTORC1 Signaling Pathway Components

Treatmentp-mTOR (Ser2448) / Total mTOR (Relative Fold Change)p-p70S6K (Thr389) / Total p70S6K (Relative Fold Change)p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Relative Fold Change)
Vehicle (DMSO)1.001.001.00
This compound (50 µM, 24h)Insert experimental dataInsert experimental dataInsert experimental data

Table 2: Quantification of TFEB Nuclear Translocation

TreatmentNuclear/Cytoplasmic TFEB Fluorescence Ratio (Mean ± SD)
Vehicle (DMSO)Insert experimental data
This compound (50 µM, 24h)Insert experimental data

Mandatory Visualizations

mTOR_Inactivation_by_PDMP cluster_cell Cell Membrane PDMP This compound GCS Glucosylceramide Synthase (GCS) PDMP->GCS Inhibits Ceramide Ceramide Accumulation GCS->Ceramide Leads to Lysosome Lysosome Ceramide->Lysosome Induces lysosomal stress/dysfunction mTORC1_active Active mTORC1 (on lysosome) Lysosome->mTORC1_active Promotes dissociation mTORC1_inactive Inactive mTORC1 (cytosolic) mTORC1_active->mTORC1_inactive TFEB_cyto TFEB (cytosolic, phosphorylated) mTORC1_active->TFEB_cyto Inhibits nuclear translocation TFEB_nuc TFEB (nuclear) TFEB_cyto->TFEB_nuc Translocates Autophagy_Genes Autophagy & Lysosomal Genes TFEB_nuc->Autophagy_Genes Promotes transcription Nucleus Nucleus

Caption: this compound-induced mTORC1 inactivation pathway.

Western_Blot_Workflow Start Cell Treatment (PDMP vs Vehicle) Lysis Cell Lysis (with inhibitors) Start->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer (to PVDF) SDS_PAGE->Transfer Block Blocking Transfer->Block Pri_Ab Primary Antibody Incubation Block->Pri_Ab Sec_Ab Secondary Antibody Incubation Pri_Ab->Sec_Ab Detect ECL Detection Sec_Ab->Detect Analyze Image Analysis & Quantification Detect->Analyze

Caption: Western blot workflow for analyzing mTOR pathway proteins.

References

long-term storage and handling of D,L-erythro-PDMP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of D,L-erythro-PDMP.

Frequently Asked Questions (FAQs)

1. What is this compound? this compound is the erythro isomer of PDMP (D,L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol). It is a synthetic compound that functions as an inhibitor of the enzyme UDP-glucose:ceramide glucosyltransferase (GCS).[1][2][3] This enzyme is critical for the synthesis of most glycosphingolipids.

2. What is the primary mechanism of action? this compound selectively inhibits glucosylceramide synthase, the enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, which is the initial step in the biosynthesis of glucosphingolipids.[1][2]

3. What are the common applications of this compound in research? It is primarily used in cell biology and pharmacology to study the roles of glycosphingolipids in various cellular processes. Common applications include inducing growth inhibition in cultured cells and studying the effects of glycosphingolipid depletion.[1][2] For instance, it has been shown to inhibit the growth of cultured rabbit skin fibroblasts.[1][2]

4. How should I store this compound upon arrival? The compound is shipped at room temperature.[1] Upon receipt, it is recommended to store the solid form at -20°C, sealed and protected from moisture.[1]

5. How do I prepare a stock solution? It is recommended to prepare stock solutions in a high-quality, anhydrous solvent like DMSO. This compound is soluble in DMSO at concentrations up to 125 mg/mL.[1] It is also soluble in ethanol, methanol, and chloroform.[4] For consistent results, use newly opened DMSO as it is hygroscopic and absorbed moisture can affect solubility.[1]

6. How should I store the stock solution? Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials.

  • -80°C: Stable for up to 6 months.[1]

  • -20°C: Stable for up to 1 month.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate formation in stock solution Solvent has absorbed moisture (especially DMSO); storage temperature fluctuation.Use fresh, anhydrous DMSO for preparing new stock solution.[1] Ensure storage vials are sealed tightly. Briefly warm and vortex the solution before use.
Inconsistent experimental results Degradation of the compound due to improper storage or multiple freeze-thaw cycles; inaccurate concentration.Aliquot stock solutions to minimize freeze-thaw cycles.[1] Use a freshly prepared dilution from a properly stored stock. Recalibrate instruments and verify pipettes for accurate concentration preparation.
Low cell viability or unexpected cytotoxicity Solvent toxicity (e.g., DMSO); compound concentration is too high.Prepare a vehicle control with the same final concentration of the solvent to assess its effect. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line.[1] For example, 50 μM was found to be cytotoxic to rabbit skin fibroblasts after 3 days.[1][2]
Compound appears insoluble in aqueous media This compound has low aqueous solubility.Prepare the final working solution in cell culture media by diluting a concentrated stock solution. Ensure rapid mixing. For in vivo studies, specific formulations with co-solvents like PEG300, Tween-80, or SBE-β-CD may be required.[1]

Storage and Stability Data

Recommended Storage Conditions

FormTemperatureDurationSpecial Instructions
Solid -20°CLong-termKeep sealed and protected from moisture.[1]
In Solvent (Stock Solution) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Keep sealed.[1]
In Solvent (Stock Solution) -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Keep sealed.[1]

Solubility Data

SolventConcentrationNotes
DMSO 125 mg/mL (292.73 mM)Ultrasonic treatment may be needed. Use newly opened, anhydrous DMSO.[1]
Ethanol Soluble[4]
Methanol Soluble[4]
Chloroform Soluble[4]

Experimental Protocols & Workflows

Safe Handling Workflow

It is recommended to handle this compound in a designated area, such as a chemical fume hood or a containment ventilated enclosure.[5] Always wear appropriate personal protective equipment (PPE).

G cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Gloves, Lab Coat, Goggles) prep_area Prepare work area (Fume Hood) prep_ppe->prep_area prep_weigh Weigh solid this compound prep_area->prep_weigh prep_dissolve Dissolve in anhydrous DMSO prep_weigh->prep_dissolve prep_aliquot Aliquot stock solution prep_dissolve->prep_aliquot storage_label Label aliquots clearly prep_aliquot->storage_label storage_store Store at -80°C or -20°C storage_label->storage_store use_thaw Thaw aliquot storage_store->use_thaw Retrieve for experiment use_dilute Prepare working solution use_thaw->use_dilute use_treat Treat cells/subjects use_dilute->use_treat cleanup_dispose Dispose of contaminated waste (Follow institutional guidelines) use_treat->cleanup_dispose cleanup_decontaminate Decontaminate work surfaces cleanup_dispose->cleanup_decontaminate cleanup_remove_ppe Remove and dispose of PPE cleanup_decontaminate->cleanup_remove_ppe

Caption: Workflow for the safe handling and preparation of this compound solutions.

General Protocol for Cell Treatment

This protocol provides a general guideline for treating cultured cells with this compound.

  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight under standard culture conditions.

  • Stock Solution Preparation: Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the stock solution in a serum-free culture medium to create intermediate concentrations.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired final concentrations of this compound (e.g., 10, 25, 50 µM).[1] Include a vehicle control group treated with the same final concentration of DMSO.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).[1]

  • Assay: Following incubation, perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, PrestoBlue), morphological analysis, or protein/lipid extraction for biochemical assays.

Signaling Pathway

This compound acts by inhibiting glucosylceramide synthase (GCS), which blocks the conversion of ceramide to glucosylceramide. This is the first committed step in the synthesis of most glycosphingolipids (GSLs). The depletion of GSLs can impact a wide range of downstream cellular processes that are dependent on these molecules, such as signal transduction, cell-cell recognition, and membrane integrity.

G UDP_Glucose UDP-Glucose GCS Glucosylceramide Synthase (GCS) UDP_Glucose->GCS Ceramide Ceramide Ceramide->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide PDMP This compound PDMP->GCS Inhibition Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides) Glucosylceramide->Complex_GSLs Downstream Downstream Cellular Processes: - Signal Transduction - Cell Growth & Proliferation - Cell Adhesion Complex_GSLs->Downstream Modulates

Caption: Inhibition of the glycosphingolipid synthesis pathway by this compound.

References

Technical Support Center: D,L-erythro-PDMP and the Influence of Serum

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D,L-erythro-PDMP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on navigating the potential effects of serum on its experimental activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a well-established inhibitor of the enzyme UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).[1][2][3] GCS catalyzes the first step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose to ceramide. By inhibiting this enzyme, this compound effectively depletes the levels of downstream GSLs, which can have significant effects on various cellular processes including cell growth, signaling, and membrane structure.

Q2: I am not seeing the expected inhibitory effect of this compound on my cells cultured in serum-containing medium. What could be the reason?

A2: Several factors could contribute to a reduced efficacy of this compound in serum-containing medium:

  • Variability in Serum Composition: Fetal Bovine Serum (FBS) is a complex and undefined mixture of proteins, lipids, growth factors, and other small molecules. The composition of FBS can vary significantly between different lots and suppliers, potentially leading to inconsistent effects on this compound activity.[4][5]

  • Increased Cell Proliferation: Serum contains growth factors that stimulate cell proliferation.[6] This increased metabolic activity might counteract the inhibitory effects of this compound, requiring higher concentrations or longer incubation times to observe a significant effect.

Q3: Should I use serum-free medium for my experiments with this compound?

A3: The decision to use serum-free versus serum-containing medium depends on your experimental goals and cell type.

  • Serum-free medium offers a more defined and controlled environment, which can lead to more reproducible results and eliminate the confounding variable of serum protein binding.[7][8] However, some cell lines are difficult to maintain in serum-free conditions and may exhibit altered physiology.

  • Serum-containing medium is often necessary for the robust growth and viability of many cell lines. If you must use serum, it is crucial to be consistent with the type and lot of serum used throughout your experiments to minimize variability.

Q4: What are the typical working concentrations for this compound in cell culture?

A4: The effective concentration of this compound can vary depending on the cell line, experimental duration, and the presence of serum. Based on available literature, concentrations typically range from 10 µM to 50 µM.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guides

Problem: Inconsistent results between experiments.
Potential Cause Suggested Solution
Serum Lot Variation Use the same lot of FBS for all related experiments. If a new lot must be used, perform a bridging experiment to compare its effect on this compound activity with the previous lot.
Inconsistent Cell Density Ensure that cells are seeded at the same density for all experiments, as this can influence their response to treatment.
This compound Stock Solution Degradation Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Problem: High cell toxicity observed at expected effective concentrations.
Potential Cause Suggested Solution
Cell Line Sensitivity Your cell line may be particularly sensitive to GCS inhibition or to the compound itself. Perform a dose-response and time-course experiment to find a concentration and duration that inhibits GCS without causing excessive cell death.
Solvent Toxicity Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to your cells. Run a vehicle control (medium with solvent only) to assess this.
Off-Target Effects At higher concentrations, the possibility of off-target effects increases. Consider using a lower concentration for a longer duration.

Quantitative Data Summary

The following table summarizes typical experimental parameters for this compound as reported in the literature. Note that these are starting points and may require optimization for your specific experimental setup.

Parameter Reported Range/Value Cell Line Examples Reference
Concentration 10 - 50 µMRabbit skin fibroblasts, MDCK cells[1][2]
Incubation Time 6 hours - 10 daysRabbit skin fibroblasts, MDCK cells[1][2]
Observed Effects Growth inhibition, cytotoxicity, increased glucosyltransferase specific activityRabbit skin fibroblasts, MDCK cells[1]

Experimental Protocols

Protocol 1: Determining the Effect of Serum on this compound Activity

Objective: To assess the impact of serum on the effective concentration of this compound required to inhibit cell proliferation.

Materials:

  • Cell line of interest

  • Complete growth medium (with serum, e.g., 10% FBS)

  • Serum-free growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell proliferation assay reagent (e.g., MTT, PrestoBlue™)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in two 96-well plates at an appropriate density, one for serum-containing and one for serum-free conditions. Allow cells to attach overnight.

  • The next day, replace the medium in one plate with fresh serum-containing medium and in the other with serum-free medium.

  • Prepare a serial dilution of this compound in both serum-containing and serum-free media. A typical concentration range to test would be 0, 5, 10, 25, 50, and 100 µM.

  • Add the this compound dilutions to the respective plates. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) for both conditions.

  • Incubate the plates for a predetermined time (e.g., 48 or 72 hours).

  • At the end of the incubation period, perform a cell proliferation assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the dose-response curves for both serum-containing and serum-free conditions and determine the IC50 (half-maximal inhibitory concentration) values. A rightward shift in the dose-response curve in the presence of serum would suggest that serum reduces the effective activity of this compound.

Visualizations

GCS_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Glucosylceramide Glucosylceramide Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Complex_GSLs Complex Glycosphingolipids Lactosylceramide->Complex_GSLs PDMP This compound PDMP->GCS GCS->Glucosylceramide

Caption: this compound inhibits Glucosylceramide Synthase (GCS).

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plates Overnight_Incubation Incubate Overnight Cell_Seeding->Overnight_Incubation Prepare_PDMP Prepare this compound Dilutions (+/- Serum) Overnight_Incubation->Prepare_PDMP Add_Treatment Add Treatment to Cells Prepare_PDMP->Add_Treatment Incubate_Treatment Incubate (e.g., 48h) Add_Treatment->Incubate_Treatment Proliferation_Assay Perform Cell Proliferation Assay Incubate_Treatment->Proliferation_Assay Read_Plate Measure Signal (Plate Reader) Proliferation_Assay->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for assessing this compound activity.

logical_relationship Serum Presence of Serum Protein_Binding Potential Serum Protein Binding Serum->Protein_Binding Free_PDMP Decreased Free This compound Protein_Binding->Free_PDMP Reduced_Activity Reduced Inhibitory Activity Free_PDMP->Reduced_Activity

Caption: Potential effect of serum on this compound activity.

References

Validation & Comparative

A Comparative Analysis of L-threo-PDMP and D,L-erythro-PDMP in Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of stereoisomers is critical in the pursuit of targeted therapeutic agents. This guide provides a detailed comparison of two stereoisomers of the synthetic ceramide analogue PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol): L-threo-PDMP and D,L-erythro-PDMP. Their distinct effects on glycosphingolipid metabolism, primarily through the modulation of glucosylceramide synthase (GCS), are presented with supporting experimental data and methodologies.

Core Differences in Mechanism and Cellular Impact

The stereochemistry of PDMP plays a pivotal role in its biological activity. The D-threo enantiomer of PDMP is a well-established potent inhibitor of glucosylceramide synthase (GCS), the key enzyme in the biosynthesis of most glycosphingolipids.[1] In stark contrast, its enantiomer, L-threo-PDMP, does not inhibit GCS but can, under certain conditions, stimulate the synthesis of specific glycosphingolipids.[2][3] The D,L-erythro diastereomer has also been shown to elicit biological effects, including the inhibition of cancer cell growth, which is linked to an increase in cellular ceramide levels.[1]

This differential activity underscores the stereospecificity of the enzymatic targets and highlights the importance of using pure enantiomers in research to dissect specific biological functions.

Quantitative Comparison of Effects

While comprehensive quantitative data directly comparing the IC50 values of all isomers in a single study is limited, the available information clearly delineates their distinct potencies.

CompoundTarget EnzymeEffectIC50 / Ki ValueCell Type / SystemReference
D-threo-PDMP Glucosylceramide Synthase (GCS)InhibitionKi = 0.7 µMMurine Liver[4]
L-threo-PDMP Glucosylceramide Synthase (GCS)No InhibitionNot ApplicableB16 Melanoma Cells (in vitro lysate)[3]
L-threo-PDMP Lactosylceramide SynthaseStimulationNot QuantifiedPurified from Human Kidney[2]
This compound Glucosylceramide Synthase (GCS)Weak InhibitionNot QuantifiedBrain[4]
This compound Galactosylceramide SynthaseWeak InhibitionNot QuantifiedBrain[4]

Table 1: Comparative Effects of PDMP Isomers on Key Glycosphingolipid Biosynthetic Enzymes.

Effects on Glycosphingolipid and Ceramide Levels

The opposing actions of the L-threo and D-threo isomers on GCS translate to different downstream effects on cellular glycosphingolipid profiles.

CompoundEffect on Glucosylceramide (GlcCer)Effect on Lactosylceramide (LacCer)Effect on CeramideCell TypeReference
D-threo-PDMP Markedly DecreasedMarkedly DecreasedIncreasedHuman Kidney Proximal Tubular Cells, NIH 3T3 Cells[2][5]
L-threo-PDMP Significantly IncreasedSignificantly IncreasedNot ReportedHuman Kidney Proximal Tubular Cells, B16 Melanoma Cells[2][3]
This compound Not ReportedNot ReportedIncreasedHuman Cancer Cells[1]
D,L-threo-PDMP (racemic) DecreasedNot ReportedIncreasedA549 Cells[5]

Table 2: Differential Impact of PDMP Isomers on Cellular Sphingolipid Levels.

Signaling Pathways and Cellular Processes

The modulation of sphingolipid metabolism by PDMP isomers has significant consequences for various cellular signaling pathways and processes.

Glycosphingolipid Biosynthesis Pathway

The primary target of PDMP isomers is the glycosphingolipid biosynthesis pathway, with D-threo-PDMP acting as an inhibitor and L-threo-PDMP as a modulator.

Glycosphingolipid Biosynthesis cluster_inhibitors Modulators Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS GlcCer GlcCer LCS Lactosylceramide Synthase GlcCer->LCS LacCer LacCer Complex_GSLs Complex Glycosphingolipids LacCer->Complex_GSLs Further Glycosylation GCS->GlcCer UDP-Glucose LCS->LacCer UDP-Galactose D-threo-PDMP D-threo-PDMP D-threo-PDMP->GCS Inhibits L-threo-PDMP L-threo-PDMP L-threo-PDMP->LCS Stimulates

Figure 1: Modulation of Glycosphingolipid Biosynthesis by PDMP Isomers.

Ceramide-Mediated Cellular Stress and Signaling

Inhibition of GCS by D-threo-PDMP or the action of this compound can lead to the accumulation of ceramide, a bioactive lipid known to induce cellular stress responses.

Ceramide-Mediated Signaling PDMP D-threo-PDMP or This compound GCS_inhibition GCS Inhibition / Other Mechanisms PDMP->GCS_inhibition Ceramide_accumulation Ceramide Accumulation GCS_inhibition->Ceramide_accumulation ER_Stress Endoplasmic Reticulum Stress Ceramide_accumulation->ER_Stress Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and G2/M) Ceramide_accumulation->Cell_Cycle_Arrest Autophagy Autophagy ER_Stress->Autophagy Apoptosis Apoptosis ER_Stress->Apoptosis

Figure 2: Ceramide-Mediated Cellular Responses to PDMP Treatment.

Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from methodologies used to assess the inhibitory potential of PDMP isomers on GCS.

Objective: To measure the in vitro activity of GCS in the presence of different PDMP isomers.

Materials:

  • Cell or tissue homogenates (as a source of GCS)

  • UDP-[14C]glucose (radiolabeled substrate)

  • Ceramide (substrate)

  • PDMP isomers (D-threo, L-threo, D,L-erythro) dissolved in an appropriate solvent (e.g., ethanol)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2)

  • Chloroform/methanol (2:1, v/v) for lipid extraction

  • High-performance thin-layer chromatography (HPTLC) plates

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, a known amount of cell/tissue homogenate protein, and ceramide.

  • Add varying concentrations of the PDMP isomers to the respective reaction tubes. A control with no inhibitor should be included.

  • Pre-incubate the mixtures for a short period at 37°C.

  • Initiate the enzymatic reaction by adding UDP-[14C]glucose.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding chloroform/methanol (2:1).

  • Extract the lipids from the reaction mixture.

  • Separate the radiolabeled glucosylceramide from the unreacted UDP-[14C]glucose and other lipids using HPTLC.

  • Visualize the radiolabeled spots by autoradiography or a phosphorimager.

  • Scrape the spots corresponding to glucosylceramide and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of GCS inhibition for each PDMP isomer concentration relative to the control and determine the IC50 values.

Metabolic Labeling of Glycosphingolipids in Cultured Cells

This protocol allows for the assessment of the in vivo effects of PDMP isomers on glycosphingolipid biosynthesis.

Objective: To determine the impact of L-threo-PDMP and this compound on the synthesis of glycosphingolipids in living cells.

Materials:

  • Cultured cells (e.g., B16 melanoma cells, human kidney proximal tubular cells)

  • Cell culture medium and supplements

  • PDMP isomers

  • Radiolabeled precursor (e.g., [3H]galactose or [14C]serine)

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • HPTLC plates

  • Scintillation counter or autoradiography equipment

Procedure:

  • Plate cells in culture dishes and allow them to adhere and grow to a desired confluency.

  • Treat the cells with varying concentrations of L-threo-PDMP or this compound for a specified period (e.g., 24-48 hours). A vehicle control should be included.

  • During the last few hours of the treatment period, add the radiolabeled precursor to the culture medium.

  • After the labeling period, wash the cells with cold PBS to remove unincorporated radioactivity.

  • Harvest the cells (e.g., by scraping or trypsinization).

  • Extract the total lipids from the cell pellets using appropriate solvent mixtures.

  • Separate the different classes of glycosphingolipids (e.g., GlcCer, LacCer, GM3) by HPTLC.

  • Visualize and quantify the radiolabeled glycosphingolipids as described in the GCS activity assay protocol.

  • Compare the levels of radiolabeled glycosphingolipids in the treated cells to the control cells to determine the effect of each PDMP isomer.

Experimental Workflow cluster_invitro In Vitro Assay cluster_incell In Cellulo Assay Homogenate Cell/Tissue Homogenate Incubation_vitro Incubation with PDMP Isomers Homogenate->Incubation_vitro Substrates Ceramide + UDP-[14C]glucose Substrates->Incubation_vitro Extraction_vitro Lipid Extraction Incubation_vitro->Extraction_vitro HPTLC_vitro HPTLC Separation Extraction_vitro->HPTLC_vitro Quantification_vitro Quantification of [14C]GlcCer HPTLC_vitro->Quantification_vitro IC50 IC50 Determination Quantification_vitro->IC50 Cells Cultured Cells Treatment Treatment with PDMP Isomers Cells->Treatment Labeling Metabolic Labeling ([3H]Galactose) Treatment->Labeling Extraction_cell Lipid Extraction Labeling->Extraction_cell HPTLC_cell HPTLC Separation Extraction_cell->HPTLC_cell Quantification_cell Quantification of Radiolabeled GSLs HPTLC_cell->Quantification_cell Effect Assessment of Cellular Effect Quantification_cell->Effect

Figure 3: General Experimental Workflow for Comparing PDMP Isomers.

Conclusion

The stereoisomers of PDMP, L-threo-PDMP and this compound, exhibit distinct and, in the case of the L-threo enantiomer, opposing effects on glycosphingolipid metabolism compared to the well-characterized GCS inhibitor, D-threo-PDMP. While D-threo-PDMP potently inhibits GCS, leading to glycosphingolipid depletion and ceramide accumulation, L-threo-PDMP can stimulate the synthesis of certain glycosphingolipids. The D,L-erythro isomer also demonstrates biological activity, including the induction of ceramide accumulation and inhibition of cell growth. These findings highlight the critical importance of stereochemistry in drug design and the utility of these isomers as specific tools to investigate the complex roles of sphingolipids in cellular physiology and disease. Further quantitative studies are warranted to fully elucidate the potency and mechanisms of action of the L-threo and D,L-erythro isomers.

References

A Researcher's Guide to Validating Glucosylceramide Synthase (GCS) Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of glucosylceramide synthase (GCS) activity is paramount in the pursuit of novel therapeutics for a range of diseases, including Gaucher disease, Fabry disease, and certain cancers. GCS is a pivotal enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids, making it a critical drug target. Consequently, the rigorous validation of assays designed to screen for and characterize GCS inhibitors is a cornerstone of successful drug discovery programs.

This guide provides a comprehensive comparison of common GCS inhibition assay methodologies, complete with detailed experimental protocols, performance data, and a discussion of their relative advantages and disadvantages. This information is intended to empower researchers to select the most appropriate assay for their specific needs and to ensure the generation of robust and reliable data.

The Glucosylceramide Synthesis Pathway

Glucosylceramide synthase (UGCG) is an enzyme that transfers a glucose molecule from UDP-glucose to a ceramide backbone, forming glucosylceramide. This is the initial and rate-limiting step for the synthesis of a vast array of complex glycosphingolipids. Inhibition of GCS can therefore effectively reduce the production of these downstream metabolites.

GCS_Pathway Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide GCS->GlcCer Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Further glycosylation Inhibitor GCS Inhibitor Inhibitor->GCS

Caption: The glucosylceramide synthesis pathway and the point of inhibition.

Comparison of GCS Inhibition Assay Methodologies

Several distinct methodologies are employed to measure GCS inhibition, each with its own set of advantages and limitations. The choice of assay often depends on factors such as the required sensitivity, throughput, cost, and the specific research question being addressed. The three primary methods are fluorescent-based assays, radiochemical assays, and liquid chromatography-mass spectrometry (LC-MS/MS)-based assays.

ParameterFluorescent AssayRadiochemical AssayLC-MS/MS Assay
Principle Measures the formation of a fluorescent glucosylceramide product from a fluorescent ceramide substrate (e.g., NBD-C6-ceramide).Measures the incorporation of a radiolabeled glucose from UDP-[3H]glucose into glucosylceramide.Directly measures the formation of the glucosylceramide product (e.g., C8-glucosylceramide) from a non-natural ceramide substrate (e.g., C8-ceramide) using mass spectrometry.[1][2]
Substrate(s) NBD-C6-ceramide, UDP-glucoseCeramide, UDP-[3H]glucoseC8-ceramide, UDP-glucose
Detection Method Fluorescence spectrophotometry or HPLC with fluorescence detection.[3][4]Scintillation counting.Tandem mass spectrometry (MS/MS).[1][2]
Throughput HighMediumMedium to High
Sensitivity GoodHighVery High
Cost ModerateHigh (due to radiolabeled substrate and waste disposal)High (instrumentation)
Key Advantages Non-radioactive, relatively high throughput, good for initial screening.High sensitivity, considered a "gold standard" for enzymatic activity.High specificity and sensitivity, can multiplex and measure endogenous lipids, label-free.[1][2]
Key Disadvantages Potential for fluorescent artifacts from test compounds, indirect measurement.Use of radioactivity requires specialized handling and disposal, lower throughput.Requires expensive instrumentation and specialized expertise.
Typical IC50 (PDMP) 15-25 µM (in some cell models)Not readily available in direct comparisonInhibition demonstrated, specific IC50s vary
Typical IC50 (Eliglustat) ~50 nM (in some cell models)[5]Not readily available in direct comparisonIC50 ~24 nM (in vitro)[5]
Linearity Range Dependent on detectorWide0.625–160 ng/mL for C8-GlcCer[1][2][6]
Precision (%CV) Not consistently reportedNot consistently reportedBetween-run precision up to 12.5%[7]
Limit of Quantification (LOQ) Not consistently reportedNot consistently reported5 nM for some isoforms[7]

Experimental Workflow Overview

The general workflow for validating a GCS inhibition assay involves several key steps, from initial assay development and optimization to the final determination of inhibitor potency.

Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme_Prep Enzyme Source Preparation Incubation Incubation of Enzyme, Substrate & Inhibitor Enzyme_Prep->Incubation Substrate_Prep Substrate Preparation Substrate_Prep->Incubation Inhibitor_Prep Inhibitor Dilution Series Inhibitor_Prep->Incubation Quenching Reaction Quenching Incubation->Quenching Detection Product Detection (Fluorescence, Radioactivity, MS) Quenching->Detection Data_Analysis Data Analysis (IC50 determination) Detection->Data_Analysis

References

Navigating Sphingolipid Synthesis: A Comparative Guide to Glucosylceramide Synthase Inhibitors Beyond PDMP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate world of sphingolipid metabolism, the choice of a glucosylceramide synthase (GCS) inhibitor is a critical experimental decision. While D,L-erythro-PDMP has been a foundational tool, a new generation of more specific and potent alternatives offers refined capabilities for dissecting sphingolipid pathways and developing novel therapeutics. This guide provides an objective comparison of key GCS inhibitors, supported by experimental data and detailed protocols to inform your research.

Performance Comparison of GCS Inhibitors

The efficacy and specificity of GCS inhibitors are paramount for accurate interpretation of experimental results. The following tables summarize key quantitative data for this compound and its alternatives, offering a clear comparison of their biochemical potency and cellular effects.

Inhibitor Target IC50 Value Cell Line / System Reference
This compoundGlucosylceramide Synthase (GCS)15-25 µMOsimertinib-resistant NSCLC cells[1]
D,L-threo-PPMPGlucosylceramide Synthase (GCS)Varies by cell line (e.g., more cytotoxic than PDMP)IGROV1, BG1, HT29, T47D[2]
Miglustat (Zavesca®)Glucosylceramide Synthase (GCS), α-glucosidases I & II, disaccharidases10-50 µMIn vitro enzymatic assays[3]
Eliglustat (Cerdelga®)Glucosylceramide Synthase (GCS)~24-25 nMIn vitro enzymatic assays[3]
Ibiglustat (Venglustat)Glucosylceramide Synthase (GCS)Not explicitly found in a direct comparative studyInvestigational drug in clinical trials[4]
Genz-667161Glucosylceramide Synthase (GCS)Not explicitly found in a direct comparative studyPreclinical studies
Genz-123346Glucosylceramide Synthase (GCS)Not explicitly found in a direct comparative studyPreclinical studies
T-036Glucosylceramide Synthase (GCS)31 nM (human), 51 nM (mouse)In vitro enzymatic assays[5]
T-690Glucosylceramide Synthase (GCS)15 nM (human), 190 nM (mouse)In vitro enzymatic assays
Inhibitor Reported Effects on Sphingolipid Profile Known Off-Target Effects Reference
This compoundReduction of glucosylceramide and downstream glycosphingolipids. Effects can be cell-line dependent.[6]Induces lysosomal lipid accumulation.[1][1][6]
D,L-threo-PPMPPreferentially reduces globotriaosylceramide (Gb3) in several cancer cell lines.[6]Not extensively documented in the provided results.[6]
Miglustat (Zavesca®)Reduces glucosylceramide and downstream glycosphingolipids.[7]Inhibits intestinal disaccharidases, leading to gastrointestinal side effects.[8][7][8]
Eliglustat (Cerdelga®)Reduces glucosylceramide and downstream glycosphingolipids.[7]Considered highly specific for GCS with a favorable side-effect profile.[8][9][7][8][9]
Ibiglustat (Venglustat)Reduces globotriaosylceramide (Gb3) in Fabry disease models.[4]Common side effects in clinical trials include depressed mood, dizziness, and nausea.[4][4]
Genz-667161Reduces glycosphingolipid synthesis.Not extensively documented in the provided results.
Genz-123346Reduces glycosphingolipid synthesis.Not extensively documented in the provided results.
T-036Potently reduces glucosylceramide in fibroblasts.Inhibition of serotonin transporter (SERT).[5][5]
T-690Potently reduces glucosylceramide in fibroblasts.No significant SERT inhibitory activity.[5][5]

Visualizing the Impact: Sphingolipid Biosynthesis Pathway

The following diagram illustrates the central role of Glucosylceramide Synthase (GCS) in the sphingolipid metabolic pathway and highlights the point of action for the discussed inhibitors.

Sphingolipid_Pathway cluster_DeNovo De Novo Synthesis cluster_Glycosylation Glycosylation Pathway cluster_Inhibitors GCS Inhibitors cluster_OtherPathways Other Fates of Ceramide Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine SPT Ceramide Ceramide Sphinganine->Ceramide Ceramide Synthase GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer GCS (UGCG) Inhibitor_Point Ceramide->Inhibitor_Point Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase Ceramide1P Ceramide-1-Phosphate Ceramide->Ceramide1P Ceramide Kinase LacCer Lactosylceramide (LacCer) GlcCer->LacCer Lactosylceramide Synthase ComplexGSLs Complex Glycosphingolipids (Globosides, Gangliosides) LacCer->ComplexGSLs PDMP This compound PDMP->Ceramide Alternatives Eliglustat, Miglustat, Venglustat, etc. Alternatives->Ceramide Inhibitor_Point->GlcCer

Caption: Sphingolipid biosynthesis pathway highlighting GCS inhibition.

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

Cell Viability Assessment: MTT Assay

This protocol outlines the steps for determining cell viability upon treatment with GCS inhibitors using a colorimetric MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • GCS inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Inhibitor Treatment: Prepare serial dilutions of the GCS inhibitor in a complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).

  • Incubation: Incubate the cells with the inhibitor for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the IC50 value.

Sphingolipid Profile Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the extraction and analysis of sphingolipids from cultured cells.

Materials:

  • Cultured cells treated with GCS inhibitors

  • PBS

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Internal standards for various sphingolipid classes

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or QTRAP)

  • C18 reverse-phase LC column

Procedure:

  • Cell Harvesting and Lipid Extraction:

    • After inhibitor treatment, wash the cells with ice-cold PBS and harvest them.

    • Perform a lipid extraction using a modified Bligh and Dyer method. Briefly, add a mixture of chloroform:methanol (1:2, v/v) containing a cocktail of internal standards to the cell pellet.

    • After vortexing and incubation, add chloroform and water to induce phase separation.

    • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample into the LC-MS/MS system.

    • Separate the different sphingolipid species using a C18 reverse-phase column with a gradient of mobile phases (e.g., water/methanol/acetonitrile with formic acid and ammonium formate).

    • Detect and quantify the sphingolipids using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each sphingolipid of interest and the internal standards are used for quantification.

  • Data Analysis:

    • Process the raw data using the instrument's software.

    • Quantify the amount of each sphingolipid species by comparing its peak area to that of the corresponding internal standard.

    • Normalize the data to the total protein or cell number.

    • Compare the sphingolipid profiles of inhibitor-treated cells to control cells to determine the effects of GCS inhibition.

Experimental Workflow for Inhibitor Comparison

The following diagram outlines a logical workflow for comparing different GCS inhibitors.

Inhibitor_Comparison_Workflow start Start: Select GCS Inhibitors (PDMP, Eliglustat, etc.) cell_culture Culture relevant cell line(s) start->cell_culture viability_assay Perform Cell Viability Assay (e.g., MTT Assay) cell_culture->viability_assay lipid_extraction Treat cells with sub-lethal concentrations of inhibitors and extract lipids cell_culture->lipid_extraction off_target_assessment Assess Off-Target Effects (e.g., glycosidase activity assays, lysosomal function tests) cell_culture->off_target_assessment determine_ic50 Determine IC50 values for each inhibitor viability_assay->determine_ic50 determine_ic50->lipid_extraction determine_ic50->off_target_assessment comparison Compare Inhibitors: - Potency (IC50) - Effect on Sphingolipid Profile - Specificity/Off-Target Effects determine_ic50->comparison lcms_analysis Analyze sphingolipid profiles by LC-MS/MS lipid_extraction->lcms_analysis data_analysis Quantify changes in Ceramide, GlcCer, and complex GSLs lcms_analysis->data_analysis data_analysis->comparison off_target_assessment->comparison

Caption: Workflow for comparing GCS inhibitors.

References

Cross-Validation of D,L-erythro-PDMP Effects with Genetic Knockdown of Glucosylceramide Synthase

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides an objective comparison between the pharmacological inhibition of glucosylceramide synthase (GCS) using D,L-erythro-PDMP and the genetic knockdown of the corresponding gene, UGCG. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the appropriate methodology for studying the roles of GCS and glycosphingolipid biosynthesis in various cellular processes.

Introduction

Glucosylceramide synthase (GCS), encoded by the UGCG gene, is a pivotal enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide.[1] The resulting product, glucosylceramide (GlcCer), is the precursor for hundreds of complex GSLs involved in cell recognition, signal transduction, proliferation, and apoptosis.[1][2] Dysregulation of GCS activity is implicated in cancer drug resistance and various metabolic diseases.[3][4]

Two primary methods are employed to investigate the functional consequences of GCS inhibition: pharmacological blockade with small molecules like PDMP and genetic silencing using techniques such as siRNA. D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) is a well-known inhibitor of GCS.[5][6] Cross-validating the results from both pharmacological and genetic approaches is crucial for confirming that the observed cellular effects are specifically due to the inhibition of the GCS pathway and not off-target effects of the drug.

This guide compares the outcomes of these two methodologies, providing a framework for robust experimental design in the study of glycosphingolipid metabolism.

Data Presentation: Pharmacological vs. Genetic Inhibition

The following tables summarize the quantitative effects of treating cells with this compound compared to the effects of genetically knocking down the UGCG gene.

Table 1: Effects on Glycosphingolipid Levels

ParameterPharmacological Inhibition (D-PDMP)Genetic Knockdown (UGCG siRNA/shRNA)Reference(s)
Target Enzyme Activity Direct inhibition of GCS activityReduction of GCS enzyme levels[7][8]
Glucosylceramide (GlcCer) Concentration-dependent reductionSignificant reduction in synthesis and levels[1][7][8]
Lactosylceramide (LacCer) Reduced cellular levelsNot explicitly quantified but expected to decrease[7]
Globo-series GSLs Reduced cellular levels (e.g., GbOse3Cer)Downstream effect of reduced GlcCer precursor[4][7]
Ceramide Accumulation/increase in cellular levelsLower ceramide levels observed in some cancer models[1][9][10]

Note: The effects of PDMP can be isomer-specific. D-threo-PDMP is a potent inhibitor, while L-threo-PDMP can stimulate GCS activity under certain conditions.[7][11] this compound is generally considered an inhibitor but may have complex effects, including ceramide accumulation through mechanisms beyond direct GCS inhibition.[10][12]

Table 2: Cellular and Phenotypic Outcomes

OutcomePharmacological Inhibition (this compound)Genetic Knockdown (UGCG)Reference(s)
Cell Growth/Proliferation Inhibition of cell growthReduced cell proliferation[5][13]
Apoptosis Induction of apoptosis, often linked to ceramide accumulation and ER stressCan induce apoptosis and sensitize cancer cells to pro-apoptotic drugs[1][9][14]
Autophagy Induction of autophagySuppression of autophagy-related genes (MAPK8) noted in some contexts[3][9]
Chemotherapy Resistance Can reverse drug resistanceReverses drug resistance in various cancer cell lines[3][4]
Cell Migration Not explicitly detailedSubstantially decreased wound healing and cell migration[4]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the key signaling pathway, experimental procedures, and the logical framework for cross-validation.

Ceramide Ceramide GCS Glucosylceramide Synthase (GCS/UGCG) Ceramide->GCS Substrate Apoptosis Apoptosis Ceramide->Apoptosis Induces GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalyzes ComplexGSLs Complex Glycosphingolipids (Lactosylceramide, Globo-series, etc.) GlcCer->ComplexGSLs DrugResistance Drug Resistance ComplexGSLs->DrugResistance Promotes PDMP This compound PDMP->GCS Inhibits UGCG_KD UGCG Knockdown (siRNA, shRNA, CRISPR) UGCG_KD->GCS Reduces Expression

Caption: GCS/UGCG signaling pathway and points of intervention.

cluster_0 Pharmacological Inhibition Workflow start Seed Cells treat Treat with this compound (e.g., 25-50 µM) and Vehicle Control start->treat incubate Incubate (e.g., 24-72 hours) treat->incubate harvest Harvest Cells & Lysates incubate->harvest analysis Analysis: - Lipidomics (TLC/MS) - Western Blot (Apoptosis Markers) - Cell Viability Assay harvest->analysis

Caption: Experimental workflow for PDMP treatment.

cluster_1 Genetic Knockdown Workflow start_kd Seed Cells transfect Transfect with UGCG siRNA and Scrambled Control siRNA start_kd->transfect incubate_kd Incubate (e.g., 48-72 hours) transfect->incubate_kd validate_kd Validate Knockdown (RT-qPCR, Western Blot) incubate_kd->validate_kd analysis_kd Functional Analysis: - Lipidomics - Apoptosis Assays - Proliferation/Migration validate_kd->analysis_kd Hypothesis Hypothesis: Inhibition of GCS causes Phenotype X (e.g., Apoptosis) Method1 Method 1: Pharmacological Inhibition (PDMP) Hypothesis->Method1 Method2 Method 2: Genetic Knockdown (UGCG siRNA) Hypothesis->Method2 Result1 Result: PDMP induces Phenotype X Method1->Result1 Result2 Result: UGCG knockdown induces Phenotype X Method2->Result2 Conclusion Conclusion: Phenotype X is mediated by GCS inhibition. Results are cross-validated. Result1->Conclusion Result2->Conclusion

References

Evaluating the Specificity of D,L-erythro-PDMP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of D,L-erythro-PDMP, a commonly used inhibitor of UDP-glucose:ceramide glucosyltransferase (UGCG), also known as glucosylceramide synthase (GCS). Its performance is evaluated against other known UGCG inhibitors, supported by experimental data to inform researchers on its specificity and potential applications.

Introduction to this compound and Glucosylceramide Synthase Inhibition

D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (this compound) is a synthetic ceramide analog that acts as an inhibitor of UDP-glucose:ceramide glucosyltransferase (UGCG). This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide.[1] The inhibition of UGCG is a key therapeutic strategy for substrate reduction therapy in Gaucher disease and is also explored in cancer research due to the role of GSLs in cell growth, differentiation, and multidrug resistance.

The stereochemistry of PDMP isomers significantly influences their inhibitory activity. The D-threo isomer is the most active enantiomer, while the L-threo isomer does not inhibit UGCG.[2] this compound, the erythro isomer of PDMP, also exhibits inhibitory effects on UGCG and has been shown to cause growth inhibition in cultured cells.

Comparative Analysis of UGCG Inhibitors

The specificity and potency of UGCG inhibitors are critical for their utility in research and therapeutic development. This section compares this compound with its threo isomers and other potent UGCG inhibitors.

InhibitorTargetIC50 ValueKey Findings & Specificity
This compound UDP-glucose:ceramide glucosyltransferase (UGCG)Not explicitly reported, but shows inhibitory and cytotoxic effects at µM concentrations.[3]Inhibits cell growth and displays cytotoxicity in rabbit skin fibroblasts at concentrations of 12-50 µM.[3]
D-threo-PDMP UDP-glucose:ceramide glucosyltransferase (UGCG)5 µMThe active component of racemic DL-threo-PDMP.[2] Has been shown to have off-target effects, including influencing other cellular lipid pathways and inducing lysosomal lipid accumulation.[1]
L-threo-PDMP UDP-glucose:ceramide glucosyltransferase (UGCG)No inhibitory activityDoes not block the synthesis of glucosylceramide.[2]
GENZ-123346 UDP-glucose:ceramide glucosyltransferase (UGCG)14 nMA potent and orally available inhibitor. Does not inhibit other enzymes such as nonlysosomal glucocerebrosidase, acid β-glucosidase, and digestive saccharases at effective concentrations.[4][5]

Signaling Pathway of UGCG Inhibition

The inhibition of UGCG by compounds like this compound has significant downstream effects on cellular signaling. By blocking the synthesis of glucosylceramide, these inhibitors can lead to an accumulation of the substrate, ceramide. Ceramide is a bioactive lipid known to be involved in various cellular processes, including apoptosis.

UGCG_Inhibition_Pathway cluster_synthesis Glycosphingolipid Synthesis cluster_inhibition Inhibition cluster_downstream Downstream Effects Ceramide Ceramide UGCG UGCG (Glucosylceramide Synthase) Ceramide->UGCG UDP_Glucose UDP-Glucose UDP_Glucose->UGCG GlcCer Glucosylceramide UGCG->GlcCer Ceramide_Accumulation Ceramide Accumulation Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs PDMP This compound PDMP->UGCG Inhibits Apoptosis Apoptosis Ceramide_Accumulation->Apoptosis

Caption: Inhibition of UGCG by this compound blocks GSL synthesis.

Experimental Protocols

In Vitro UDP-glucose:ceramide Glucosyltransferase (UGCG) Activity Assay

This protocol is a synthesized methodology based on established assays for measuring UGCG activity.[6][7][8]

1. Preparation of Cell Lysate:

  • Homogenize tissue or pelleted cells in an ice-cold assay buffer (e.g., 0.1 M Tris/HCl, pH 7.5) containing a non-ionic detergent like 0.5% Triton X-100.[8]

  • Keep the homogenate on ice for 10-30 minutes to ensure complete lysis.[6]

  • Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C for 10-15 minutes to pellet cellular debris.[6]

  • Collect the supernatant, which contains the UGCG enzyme, and determine the protein concentration using a standard method (e.g., BCA assay).

2. Reaction Mixture Preparation:

  • Prepare a reaction mixture containing the assay buffer, the acceptor substrate (e.g., a fluorescently or isotopically labeled ceramide analog), and the donor substrate, UDP-glucose.

  • In separate tubes for inhibitor testing, add varying concentrations of this compound or other inhibitors. Include a control with no inhibitor.

3. Enzymatic Reaction:

  • Add the cell lysate to the reaction mixture to initiate the enzymatic reaction.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

4. Termination and Product Detection:

  • Stop the reaction by adding a suitable stop solution (e.g., a high pH buffer like 0.25 M glycine, pH 10.4).[9]

  • The product, glucosylceramide, can be quantified using various methods depending on the substrate used:

    • Fluorometric Detection: If a fluorogenic substrate is used, measure the fluorescence at the appropriate excitation/emission wavelengths.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For assays using deuterated ceramide, the deuterated glucosylceramide product can be quantified by LC-MS/MS.[8]

    • Radiometric Assay: If a radiolabeled substrate is used, the product can be separated by chromatography and quantified by liquid scintillation counting.

5. Data Analysis:

  • Calculate the specific activity of UGCG (e.g., in nmol/h/mg protein).

  • For inhibitor studies, plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

UGCG_Assay_Workflow start Start prep_lysate Prepare Cell Lysate start->prep_lysate protein_quant Quantify Protein prep_lysate->protein_quant prep_reaction Prepare Reaction Mix (Buffer, Substrates, Inhibitor) protein_quant->prep_reaction run_reaction Initiate & Incubate (37°C) prep_reaction->run_reaction stop_reaction Stop Reaction run_reaction->stop_reaction detect_product Detect Product (Fluorescence/LC-MS) stop_reaction->detect_product analyze_data Analyze Data (Calculate Activity/IC50) detect_product->analyze_data end End analyze_data->end

References

A Comparative Guide to Glucosylceramide Synthase Inhibitors: D-PBPP vs. D,L-erythro-PDMP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of D-threo-1-phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol (D-PBPP) and D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP), two inhibitors of glucosylceramide synthase (GCS). While both compounds target the same enzyme, they exhibit distinct potencies and downstream cellular effects, making the choice between them critical for specific research applications. This document outlines their comparative efficacy, impact on cellular pathways, and provides detailed experimental protocols to assist in experimental design.

Executive Summary

D-PBPP has emerged as a more potent and specific inhibitor of glucosylceramide synthase (GCS) compared to the more traditionally used this compound. Notably, the D-threo isomer of PDMP is the biologically active form that inhibits GCS.[1] Experimental data indicates that D-PBPP inhibits GCS at lower concentrations and, unlike D-PDMP, does not appear to affect the mTORC1 signaling pathway, suggesting greater target specificity.[1] This makes D-PBPP a valuable tool for studies focused specifically on the consequences of GCS inhibition without the confounding off-target effects on mTORC1. Conversely, this compound, while less potent, has been extensively characterized and may be suitable for studies where broader effects on cellular metabolism are being investigated.

Data Presentation

ParameterD-PBPPD-threo-PDMPThis compound
Full Chemical Name D-threo-1-phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanolD-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanolA mix of D-erythro and L-erythro isomers of PDMP
Target Enzyme Glucosylceramide Synthase (GCS)Glucosylceramide Synthase (GCS)Glucosylceramide Synthase (GCS)
IC50 for GCS ~0.3 µM[2]~5 µM[1]Less potent than the D-threo isomer
Effect on mTORC1 No significant inhibition[1]Inhibits mTORC1 activity[1]Not specifically reported, but likely similar to D-threo-PDMP
Effect on Ceramide Levels Does not significantly affect ceramide levels[2]Can lead to the accumulation of ceramide[1]Can lead to the accumulation of ceramide
Effect on Cell Growth Minimal effect on cell growth at concentrations that inhibit GCS[2]Can inhibit cell growthCan cause growth inhibition of cultured cells[3]

Experimental Protocols

Glucosylceramide Synthase (GCS) Inhibition Assay (In Vitro)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against GCS.

Materials:

  • Microsomal fractions containing GCS

  • NBD-C6-ceramide (fluorescent substrate)

  • UDP-glucose

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (D-PBPP, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the microsomal fraction, NBD-C6-ceramide, and the test compound at various concentrations.

  • Initiate the reaction by adding UDP-glucose.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., chloroform/methanol mixture).

  • Extract the lipids and separate them using thin-layer chromatography (TLC).

  • Visualize and quantify the fluorescently labeled glucosylceramide product using a fluorescence scanner.

  • Calculate the percentage of GCS inhibition for each compound concentration relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Analysis of Cellular Glycosphingolipids by Thin-Layer Chromatography (TLC)

This protocol allows for the qualitative and semi-quantitative analysis of changes in cellular glycosphingolipid levels following treatment with GCS inhibitors.

Materials:

  • Cultured cells

  • GCS inhibitors (D-PBPP, this compound)

  • Cell lysis buffer

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • TLC plates

  • TLC developing solvent system (e.g., chloroform/methanol/water)

  • Staining reagent (e.g., orcinol-sulfuric acid spray for glycolipids)

  • Heating plate or oven for visualization

Procedure:

  • Culture cells to the desired confluency and treat them with various concentrations of D-PBPP or this compound for a specified duration (e.g., 24-72 hours).

  • Harvest the cells and wash with PBS.

  • Extract total lipids from the cell pellets using a chloroform/methanol extraction method.

  • Dry the lipid extracts under a stream of nitrogen.

  • Resuspend the lipid extracts in a small volume of a suitable solvent.

  • Spot the lipid extracts onto a TLC plate.

  • Develop the TLC plate in a chamber containing the appropriate solvent system to separate the different lipid species.

  • After development, dry the plate and visualize the glycosphingolipids by spraying with the staining reagent and heating.

  • Analyze the changes in the intensity of the bands corresponding to glucosylceramide and other downstream glycosphingolipids.

Mandatory Visualizations

GCS_Inhibition_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs D_PBPP D-PBPP D_PBPP->GCS Inhibits DL_erythro_PDMP This compound DL_erythro_PDMP->GCS Inhibits

Caption: Inhibition of the glycosphingolipid biosynthesis pathway by D-PBPP and this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical & Cellular Assays cluster_data_analysis Data Analysis Cell_Seeding Seed Cells Treatment Treat with D-PBPP or This compound Cell_Seeding->Treatment GCS_Assay In Vitro GCS Assay (IC50 Determination) Treatment->GCS_Assay Lipid_Extraction Cellular Lipid Extraction Treatment->Lipid_Extraction MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Western_Blot Western Blot (e.g., for mTORC1 signaling) Treatment->Western_Blot IC50_Calc IC50 Calculation GCS_Assay->IC50_Calc TLC TLC Analysis of Glycosphingolipids Lipid_Extraction->TLC Quantification Quantification of Lipid Levels & Protein Expression TLC->Quantification MTT_Assay->Quantification Western_Blot->Quantification Comparison Comparative Analysis IC50_Calc->Comparison Quantification->Comparison

Caption: General experimental workflow for comparing GCS inhibitors.

References

Stereospecific Effects of PDMP Isomers in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stereospecific effects of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) isomers, primarily focusing on the distinct cellular activities of D-threo-PDMP and L-threo-PDMP. The information presented is supported by experimental data from various cell-based assays, offering insights into their differential mechanisms of action and potential therapeutic applications.

Contrasting Biological Activities of PDMP Isomers

PDMP exists as four stereoisomers, with the D-threo and L-threo forms exhibiting strikingly different and often opposing biological effects. The primary target of D-threo-PDMP is glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids (GSLs). By inhibiting GCS, D-threo-PDMP serves as a powerful tool to study the roles of GSLs in various cellular processes. In contrast, L-threo-PDMP does not inhibit GCS and, in some instances, has been shown to stimulate GSL biosynthesis.[1][2] This stereospecificity makes PDMP isomers valuable pharmacological probes for dissecting the intricate functions of sphingolipid metabolism.

Quantitative Comparison of PDMP Isomer Activity

The following tables summarize the quantitative data on the effects of D-threo-PDMP and L-threo-PDMP from various cell-based assays.

ParameterD-threo-PDMPL-threo-PDMPCell LineReference
Glucosylceramide Synthase (GCS) Inhibition InhibitsNo InhibitionB16 Melanoma[2]
Glycosphingolipid (GSL) Biosynthesis Marked InhibitionSignificant IncreaseB16 Melanoma[1][2]
Lactosylceramide (LacCer) Levels DecreaseConsiderable AccumulationB16 Melanoma[3]
Cell Adhesion to Laminin and Collagen LostNo EffectB16 Melanoma[3]
Functional Synapse Formation SuppressionFacilitationCortical Neurons[1]
Cell Cycle Progression Arrest at G1/S and G2/MNot ReportedNIH 3T3[4]

Key Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from in vitro assays used to measure the inhibitory effect of PDMP isomers on GCS.

Materials:

  • Cell lysates (e.g., from B16 melanoma cells)

  • Radiolabeled UDP-glucose ([¹⁴C]UDP-Glc)

  • Ceramide substrate

  • D-threo-PDMP and L-threo-PDMP

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂)

  • Scintillation cocktail and counter

Procedure:

  • Prepare reaction mixtures containing cell lysate, reaction buffer, and the ceramide substrate.

  • Add varying concentrations of D-threo-PDMP or L-threo-PDMP to the respective reaction tubes. Include a control with no inhibitor.

  • Initiate the reaction by adding [¹⁴C]UDP-Glc.

  • Incubate the mixture at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v).

  • Extract the lipids and separate the radiolabeled glucosylceramide from unreacted [¹⁴C]UDP-Glc using thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled glucosylceramide using a scintillation counter.

  • Calculate the percentage of GCS inhibition for each concentration of the PDMP isomers relative to the control.

Metabolic Labeling of Glycosphingolipids

This protocol allows for the in-cell assessment of the effects of PDMP isomers on GSL biosynthesis.

Materials:

  • Cultured cells (e.g., B16 melanoma cells)

  • Cell culture medium

  • Radiolabeled precursor (e.g., [³H]galactose or [³H]sphingosine)

  • D-threo-PDMP and L-threo-PDMP

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • High-performance thin-layer chromatography (HPTLC) plates and developing solvents

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with desired concentrations of D-threo-PDMP or L-threo-PDMP for a specified duration (e.g., 24-48 hours).

  • Add the radiolabeled precursor to the culture medium and incubate for a further period (e.g., 4-24 hours) to allow for metabolic incorporation.

  • Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

  • Harvest the cells and extract the total lipids.

  • Separate the different GSL species using HPTLC.

  • Visualize and quantify the radiolabeled GSLs using autoradiography or a phosphorimager.

  • Compare the intensity of the GSL bands between control and PDMP isomer-treated samples to determine the effect on biosynthesis.

Cell Viability Assay

This protocol can be used to assess the cytotoxic or cytostatic effects of PDMP isomers.

Materials:

  • Cultured cells

  • 96-well plates

  • Cell culture medium

  • D-threo-PDMP and L-threo-PDMP

  • Cell viability reagent (e.g., MTT, resazurin, or a kit for ATP measurement)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach.

  • Add serial dilutions of D-threo-PDMP and L-threo-PDMP to the wells. Include vehicle-treated control wells.

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for colorimetric or fluorometric development.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 values if applicable.

Cell Adhesion Assay

This protocol is designed to evaluate the impact of PDMP isomers on the ability of cells to adhere to extracellular matrix proteins.[3]

Materials:

  • Cultured cells (e.g., B16 melanoma cells)

  • 96-well plates pre-coated with extracellular matrix proteins (e.g., laminin, fibronectin, collagen)

  • Serum-free cell culture medium

  • D-threo-PDMP and L-threo-PDMP

  • Calcein-AM or other fluorescent cell stain

  • Fluorescence plate reader

Procedure:

  • Pre-treat cells in suspension with D-threo-PDMP, L-threo-PDMP, or vehicle control for a specified time.

  • Label the pre-treated cells with Calcein-AM.

  • Seed the labeled cells onto the pre-coated 96-well plates.

  • Allow the cells to adhere for a defined period (e.g., 1-2 hours) at 37°C.

  • Gently wash the wells to remove non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Calculate the percentage of cell adhesion for each treatment condition relative to the vehicle control.

Signaling Pathways and Mechanisms of Action

The stereospecific effects of PDMP isomers stem from their differential interactions with key enzymes in sphingolipid metabolism, leading to distinct downstream signaling events.

Sphingolipid Metabolism Pathway

D-threo-PDMP acts as a competitive inhibitor of glucosylceramide synthase (GCS), blocking the conversion of ceramide to glucosylceramide. This leads to a depletion of downstream GSLs and an accumulation of the upstream substrate, ceramide. Ceramide itself is a bioactive lipid implicated in various cellular processes, including apoptosis and cell cycle arrest.[4] In contrast, L-threo-PDMP does not inhibit GCS and can even stimulate the synthesis of certain GSLs, suggesting a different mode of interaction with the sphingolipid metabolic machinery.[2]

Sphingolipid_Metabolism Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Glucosylceramide Glucosylceramide Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Lactosylceramide Synthase Complex_GSLs Complex Glycosphingolipids Lactosylceramide->Complex_GSLs GCS->Glucosylceramide D_PDMP D-threo-PDMP D_PDMP->GCS L_PDMP L-threo-PDMP L_PDMP->GCS Stimulates (in some contexts)

Caption: D-threo-PDMP inhibits GCS, while L-threo-PDMP can have a stimulatory effect.

D-threo-PDMP and mTOR Signaling

Recent studies have revealed a link between GSL metabolism and the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival. Inhibition of GCS by D-threo-PDMP has been shown to lead to the inactivation of mTOR. The accumulation of ceramide and/or the depletion of GSLs may trigger cellular stress responses that converge on the mTOR pathway.

mTOR_Signaling cluster_0 Sphingolipid Metabolism cluster_1 mTOR Signaling Pathway Ceramide Ceramide GCS GCS Ceramide->GCS mTORC1 mTORC1 Ceramide->mTORC1 Accumulation Leads to Inactivation Glucosylceramide GSLs GCS->Glucosylceramide Glucosylceramide->mTORC1 Depletion Leads to Inactivation D_PDMP D-threo-PDMP D_PDMP->GCS Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy

Caption: D-threo-PDMP-mediated GCS inhibition leads to mTORC1 inactivation.

Experimental Workflow for Comparing PDMP Isomers

The following diagram illustrates a general workflow for comparing the effects of D-threo-PDMP and L-threo-PDMP in a cell-based assay.

Experimental_Workflow Start Start: Choose Cell Line Culture_Cells Culture Cells Start->Culture_Cells Treat_Cells Treat Cells: - Vehicle Control - D-threo-PDMP - L-threo-PDMP Culture_Cells->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Assay Perform Cell-Based Assay Incubate->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis & Comparison Data_Acquisition->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of D,L-erythro-PDMP: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of D,L-erythro-PDMP, a potent inhibitor of glucosylceramide synthase. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.

This compound (1-Phenyl-2-decanoylamino-3-morpholino-1-propanol) is a synthetic ceramide analog widely used in research to study the role of glycosphingolipids in various cellular processes. While an invaluable tool, its proper disposal requires careful consideration of its chemical properties and potential hazards.

Key Safety and Handling Information

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). While a specific SDS for the D,L-erythro isomer can be obtained from your supplier, the SDS for the closely related DL-threo-PDMP (hydrochloride) indicates that the compound may cause serious eye irritation and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative data for PDMP hydrochloride, a mixture containing the D,L-erythro isomer.

PropertyValueReference
Molecular Formula C₂₃H₃₈N₂O₃ • HCl[2][3]
Formula Weight 427.0 g/mol [2][3]
Appearance Crystalline solid[2][3]
Purity ≥98%[2][3]
Solubility DMF: 25 mg/mL, DMSO: 30 mg/mL, Ethanol: 50 mg/mL[2][3]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste generated in a laboratory setting. This protocol is based on general principles of chemical waste management and should be adapted to comply with your institution's specific policies and local regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips), and grossly contaminated PPE in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Liquid Waste: Collect solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The container must be leak-proof and clearly labeled.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("D,L-erythro-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol"), the approximate concentration and quantity of the waste, and the date of accumulation.

2. Waste Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to prevent the spread of material in case of a leak.

3. Waste Pickup and Disposal:

  • Contact your institution's EHS office to schedule a pickup of the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and regulatory non-compliance.

Experimental Protocols

Analytical Quantification of PDMP in Waste Streams

Objective: To determine the concentration of this compound in an aqueous or solvent-based laboratory waste stream.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or mass spectrometric detector.

  • C18 reverse-phase HPLC column.

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid or other suitable mobile phase modifier.

  • This compound standard of known purity.

  • Waste sample containing this compound.

  • Syringe filters (0.22 µm or 0.45 µm).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the waste sample.

  • Sample Preparation:

    • For liquid waste samples, if they contain particulates, filter an aliquot through a syringe filter before analysis.

    • If the waste matrix is complex, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for the analysis of similar compounds would be a gradient of water and acetonitrile with a small amount of formic acid (e.g., 0.1%).

    • Gradient Program: Start with a higher percentage of water and gradually increase the percentage of acetonitrile to elute the compound from the column.

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Detection: Monitor the elution of this compound using a UV detector at a wavelength determined by a UV scan of the standard (likely in the range of 200-260 nm) or a mass spectrometer for higher selectivity and sensitivity.

  • Quantification:

    • Inject the prepared standards and sample into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the waste sample by interpolating its peak area on the calibration curve.

Note: This is a general guideline. The specific HPLC conditions (e.g., column, mobile phase composition, gradient, and detector settings) will need to be optimized for your specific application and validated for accuracy, precision, linearity, and sensitivity.

Signaling Pathway and Disposal Workflow

To provide a clearer understanding of the context in which this compound is used and the logical flow of its disposal, the following diagrams are provided.

G cluster_synthesis De Novo Sphingolipid Synthesis cluster_glyco Glycosphingolipid Synthesis cluster_apoptosis Cell Fate Regulation Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Apoptosis Apoptosis Ceramide->Apoptosis Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Proliferation Proliferation Glucosylceramide->Proliferation PDMP This compound PDMP->Glucosylceramide Inhibits

Figure 1: Simplified signaling pathway showing the role of Glucosylceramide Synthase (GCS) and the inhibitory action of this compound.

G Start This compound Waste Generated Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Label_Solid Label Solid Waste Container: - Hazardous Waste - Chemical Name - Quantity & Date Segregate->Label_Solid Label_Liquid Label Liquid Waste Container: - Hazardous Waste - Chemical Name - Concentration & Date Segregate->Label_Liquid Store Store in Designated Secondary Containment Area Label_Solid->Store Label_Liquid->Store Contact_EHS Contact Environmental Health & Safety (EHS) Store->Contact_EHS Pickup Schedule Waste Pickup Contact_EHS->Pickup End Proper Disposal by EHS Pickup->End

Figure 2: Logical workflow for the proper disposal of this compound waste in a laboratory setting.

By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Operational Guide for Handling D,L-erythro-PDMP

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D,L-erythro-PDMP), a potent inhibitor of glucosylceramide synthase. Adherence to these procedures is essential for ensuring personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on handling potentially hazardous enzyme inhibitors is mandatory. The following PPE must be worn at all times when handling the compound in solid or solution form.

PPE ComponentSpecificationRationale
Gloves Nitrile, powder-free, double-glovedPrevents skin contact. Double gloving provides an extra layer of protection against potential contamination.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes of solutions or airborne particles of the solid compound.
Lab Coat Full-length, buttonedProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodThis compound is a fine powder; handling in a fume hood prevents inhalation of airborne particles.

Handling and Storage Protocols

Receiving and Unpacking:

  • Inspect the package for any signs of damage upon receipt.

  • Wear single-use nitrile gloves and eye protection during unpacking.

  • Unpack in a designated area, preferably within a chemical fume hood.

  • Confirm the product identity and integrity of the container.

Weighing and Solution Preparation:

  • All weighing of the solid compound must be performed within a chemical fume hood to prevent inhalation of the powder.

  • Use dedicated spatulas and weighing boats.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in solvents such as DMSO and ethanol.

  • Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Consult the manufacturer's instructions for the recommended storage temperature, which is typically -20°C.

Disposal Plan

Solid Waste:

  • All disposable materials contaminated with this compound, including gloves, weighing boats, and paper towels, must be collected in a dedicated, sealed waste bag.

  • This bag should be clearly labeled as "Hazardous Chemical Waste" and include the name of the compound.

Liquid Waste:

  • Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Organic solvent solutions should be collected in a separate, appropriately labeled hazardous waste container for organic waste.

Disposal Procedure:

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

  • Do not dispose of this compound down the drain.

Experimental Protocol: Inhibition of Glucosylceramide Synthase in Cell Culture

This protocol provides a general guideline for treating cultured cells with this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium appropriate for the cell line

  • Cultured cells in multi-well plates

  • Sterile pipette tips and tubes

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.

  • Compound Dilution: On the day of the experiment, prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50 µM).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest PDMP concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assay: Following incubation, perform the desired downstream analysis, such as cell viability assays, lipid extraction and analysis, or protein analysis.

Visual Workflows

The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate response to an emergency situation.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Proceed Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Proceed Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Proceed Treat Cells Treat Cells Prepare Solution->Treat Cells Proceed Decontaminate Workspace Decontaminate Workspace Treat Cells->Decontaminate Workspace Experiment Complete Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Proceed Doff PPE Doff PPE Dispose Waste->Doff PPE Proceed

Caption: Standard workflow for handling this compound.

cluster_spill Spill Response cluster_exposure Personal Exposure Evacuate Area Evacuate Area Alert Supervisor Alert Supervisor Evacuate Area->Alert Supervisor Immediate Action Consult SDS/Safety Officer Consult SDS/Safety Officer Alert Supervisor->Consult SDS/Safety Officer Information Gathering Use Spill Kit Use Spill Kit Consult SDS/Safety Officer->Use Spill Kit Containment Decontaminate Decontaminate Use Spill Kit->Decontaminate Cleanup Remove Contaminated PPE Remove Contaminated PPE Wash Affected Area Wash Affected Area Remove Contaminated PPE->Wash Affected Area Immediate Action Seek Medical Attention Seek Medical Attention Wash Affected Area->Seek Medical Attention Follow-up

Caption: Emergency procedures for spills and personal exposure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.